2-Chloroethyl 4-fluorophenyl sulfone
Description
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Properties
IUPAC Name |
1-(2-chloroethylsulfonyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJIERKKDNYFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371409 | |
| Record name | 1-(2-Chloroethanesulfonyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33330-46-0 | |
| Record name | 1-(2-Chloroethanesulfonyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloroethyl 4-fluorophenyl sulfone: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Chloroethyl 4-fluorophenyl sulfone. The information is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, structured data, and visualizations to facilitate a deeper understanding of this compound.
Chemical and Physical Properties
This compound is a specialty chemical with potential applications in organic synthesis and medicinal chemistry. A summary of its key physical and chemical properties is presented in Table 1. While experimental spectral data for this specific compound is not widely published, predicted values and data from analogous compounds provide valuable insights into its structural characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33330-46-0 | [1] |
| Molecular Formula | C₈H₈ClFO₂S | [1] |
| Molecular Weight | 222.66 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | 67 °C | Commercial supplier data |
| Boiling Point (Predicted) | 352.7 ± 42.0 °C at 760 mmHg | Predicted data |
| Density (Predicted) | 1.363 ± 0.06 g/cm³ | Predicted data |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO | Inferred from properties of similar sulfones |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the current literature. However, a plausible and robust two-step synthetic route can be proposed based on well-established reactions for the synthesis of analogous aryl sulfones. This proposed synthesis involves the initial preparation of 2-chloroethyl 4-fluorophenyl sulfide, followed by its oxidation to the target sulfone.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-chloroethyl 4-fluorophenyl sulfide
This procedure is adapted from standard Williamson ether synthesis-like reactions for thioethers.
Materials:
-
4-fluorobenzenethiol
-
1-bromo-2-chloroethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-fluorobenzenethiol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloroethyl 4-fluorophenyl sulfide.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Oxidation of 2-chloroethyl 4-fluorophenyl sulfide to this compound
This protocol is based on the well-documented oxidation of sulfides to sulfones using hydrogen peroxide in acetic acid.[2][3][4]
Materials:
-
2-chloroethyl 4-fluorophenyl sulfide
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-chloroethyl 4-fluorophenyl sulfide (1.0 equivalent) in glacial acetic acid.
-
To this solution, add 30% hydrogen peroxide (2.5 - 3.0 equivalents) dropwise at room temperature. The reaction is exothermic, and the temperature should be maintained below 50 °C with cooling if necessary.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting sulfide is completely consumed (typically 12-24 hours).
-
Carefully pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted/Expected Features |
| ¹H NMR | Aromatic protons (AA'BB' system) in the range of δ 7.2-8.0 ppm. Two triplets for the chloroethyl protons (-SO₂-CH₂- and -CH₂-Cl) in the range of δ 3.5-4.5 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant. Methylene carbons of the chloroethyl group in the range of δ 40-60 ppm. |
| FTIR (cm⁻¹) | Strong asymmetric and symmetric SO₂ stretching bands around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C-F stretching around 1230 cm⁻¹. C-Cl stretching around 600-800 cm⁻¹. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 222 and 224 (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns would likely involve the loss of the chloroethyl group and cleavage of the sulfone moiety. |
Potential Applications in Drug Discovery and Development
The 4-fluorophenyl sulfone moiety is a recognized pharmacophore in medicinal chemistry. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5][6] The sulfone group itself is a versatile functional group that can act as a hydrogen bond acceptor and can influence the overall polarity and solubility of a molecule.[7]
The 2-chloroethyl group is a reactive handle that can be used for further chemical modifications, making this compound a potentially valuable building block for the synthesis of more complex molecules with therapeutic potential. For instance, it could be used as a precursor for the synthesis of compounds that act as covalent inhibitors or as intermediates in the construction of larger drug scaffolds.
Potential Biological Targets and Signaling Pathways
Compounds containing the 4-fluorophenyl sulfone scaffold have been investigated for their activity against various biological targets. For example, certain derivatives have shown inhibitory activity against enzymes such as Aurora kinase B, which is a key regulator of cell division and a target in cancer therapy.[8] Other sulfone-containing compounds have been explored as inhibitors of pyruvate kinase, a key enzyme in glycolysis, with potential applications in metabolic diseases.[9]
The following diagram illustrates a generalized signaling pathway where a hypothetical drug candidate derived from this compound might act as a kinase inhibitor, a common mechanism of action for many modern therapeutics.
Caption: Generalized kinase inhibitor signaling pathway.
Conclusion
This compound is a compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data is currently limited, this guide provides a robust framework for its synthesis and an understanding of its key properties based on established chemical principles and data from analogous structures. The presence of the 4-fluorophenyl sulfone moiety suggests that derivatives of this compound could be explored for a range of therapeutic applications, particularly in the development of enzyme inhibitors. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their potential.
References
- 1. scbt.com [scbt.com]
- 2. Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15 | Semantic Scholar [semanticscholar.org]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Chloroethyl 4-fluorophenyl sulfone (CAS No. 33330-46-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl 4-fluorophenyl sulfone is a sulfone compound distinguished by the presence of a 4-fluorophenyl group and a 2-chloroethyl group attached to the sulfonyl moiety. Its Chemical Abstracts Service (CAS) number is 33330-46-0.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its potential applications in research and drug development, based on the analysis of related chemical structures and synthetic methodologies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 33330-46-0 | [1][2][3] |
| Molecular Formula | C₈H₈ClFO₂S | [1] |
| Molecular Weight | 222.66 g/mol | [1] |
| Physical State | White to off-white solid | [3] |
| Melting Point | 67 °C | [3] |
| Boiling Point (Predicted) | 352.7 ± 42.0 °C | [3] |
| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [3] |
| Hazard Codes | Xi (Irritant) | [3] |
| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [3] |
| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection) | [3] |
Synthesis
Logical Synthesis Workflow
The following diagram, generated using the DOT language, illustrates the logical workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Based on general procedures for similar transformations, a detailed experimental protocol can be proposed.
Step 1: Synthesis of 2-(4-Fluorophenylthio)ethanol
-
To a solution of 4-fluorothiophenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like sodium hydroxide or potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding thiophenoxide salt.
-
To this mixture, add 2-chloroethanol (1.05 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-fluorophenylthio)ethanol, which can be purified by column chromatography.
Step 2: Synthesis of 2-Hydroxyethyl 4-fluorophenyl sulfone
-
Dissolve the 2-(4-fluorophenylthio)ethanol (1.0 eq) in a suitable solvent like acetic acid or dichloromethane (DCM).
-
Add an oxidizing agent, such as hydrogen peroxide (2.2-3.0 eq) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its completion by TLC.
-
Once the reaction is complete, quench the excess oxidizing agent (e.g., with a saturated solution of sodium sulfite if H₂O₂ was used).
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-hydroxyethyl 4-fluorophenyl sulfone, which may be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
Dissolve the 2-hydroxyethyl 4-fluorophenyl sulfone (1.0 eq) in an inert solvent like toluene or DCM.
-
Add a chlorinating agent such as thionyl chloride (SOCl₂) (1.2-1.5 eq) or phosphorus pentachloride (PCl₅) (1.1 eq) at 0 °C. A catalytic amount of DMF may be added if using SOCl₂.
-
Stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Separate the organic layer, and wash it with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Spectral Data (Predicted)
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Aromatic protons (4H) would appear as two multiplets in the range of δ 7.0-8.0 ppm, showing coupling to the fluorine atom. The two methylene groups of the chloroethyl chain would appear as two triplets in the range of δ 3.5-4.5 ppm. |
| ¹³C NMR | Aromatic carbons would show signals in the range of δ 115-140 ppm, with the carbon attached to fluorine showing a large C-F coupling constant. The methylene carbons would appear in the range of δ 40-60 ppm. |
| FT-IR | Characteristic strong absorption bands for the sulfone group (S=O stretching) are expected around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and the C-F stretching band would appear in the range of 1100-1250 cm⁻¹. The C-Cl stretch is expected in the 600-800 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 222. Isotope peaks for chlorine ([M+2]⁺) would be present at approximately one-third the intensity of the molecular ion peak. Common fragmentation patterns would likely involve the loss of the chloroethyl group, the fluorophenyl group, and SO₂. |
Applications in Drug Development and Research
The structural motifs present in this compound—a fluorinated aromatic ring and a reactive chloroethyl sulfone group—suggest its potential as a valuable building block in medicinal chemistry and drug discovery.
Role of the Fluorophenyl Sulfone Moiety
The 4-fluorophenyl sulfone group is a common pharmacophore in drug design. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability. The sulfone group itself is a strong hydrogen bond acceptor and can improve the pharmacokinetic profile of a drug candidate.
Reactive Handle for Further Functionalization
The 2-chloroethyl group serves as a reactive handle for nucleophilic substitution reactions. This allows for the covalent attachment of this sulfone moiety to other molecules of interest, such as those containing amine, thiol, or hydroxyl groups. This reactivity is central to its utility as an intermediate in the synthesis of more complex molecules with potential biological activity.
Potential Therapeutic Applications
Aryl sulfone derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The specific biological activity of this compound has not been extensively reported, but its structure suggests it could be a precursor for compounds targeting various biological pathways.
Signaling Pathway Interaction (Hypothetical)
Given its reactive nature, this compound could potentially act as an irreversible inhibitor of proteins by covalently modifying cysteine or other nucleophilic residues in the active site. The following diagram illustrates a hypothetical mechanism of action where the compound acts as a covalent modifier of a target protein.
Conclusion
This compound is a chemical compound with significant potential as an intermediate and building block in organic synthesis, particularly in the realm of medicinal chemistry. Its combination of a fluorinated aryl sulfone and a reactive alkyl chloride makes it an attractive starting material for the development of novel therapeutic agents. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its properties and reactivity can be reasonably inferred from related structures. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
2-Chloroethyl 4-fluorophenyl sulfone chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl 4-fluorophenyl sulfone is a chemical compound belonging to the sulfone class of organosulfur compounds. Sulfones are characterized by a sulfonyl functional group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. The presence of the sulfonyl group, along with the chloroethyl and fluorophenyl moieties, imparts specific chemical properties to the molecule that may be of interest in various research and development applications, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, a proposed synthesis protocol, and a discussion of the potential biological significance of this compound.
Chemical Structure and Nomenclature
The chemical structure of this compound is characterized by a central sulfonyl group connecting a 2-chloroethyl group and a 4-fluorophenyl group.
IUPAC Name: 1-[(2-Chloroethyl)sulfonyl]-4-fluorobenzene[1]
Synonyms: 2-Chloroethyl 4-fluorophenyl sulphone, Benzene, 1-[(2-chloroethyl)sulfonyl]-4-fluoro-[1]
CAS Number: 33330-46-0[1][2][3]
Molecular Formula: C₈H₈ClFO₂S[1][2]
Molecular Weight: 222.66 g/mol [1][2]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and for the design of experimental procedures involving this compound.
| Property | Value | Reference |
| Melting Point | 67 °C | [1] |
| Boiling Point (Predicted) | 352.7 ± 42.0 °C | [1] |
| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [1] |
| Hazard Codes | Xi (Irritant) | [1] |
| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |
| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection) | [1] |
Experimental Protocols: Proposed Synthesis
Here, we propose a two-step synthesis starting from 4-fluorothiophenol and 1-bromo-2-chloroethane.
Step 1: Synthesis of 2-Chloroethyl 4-fluorophenyl sulfide
-
Reaction: 4-Fluorothiophenol is reacted with 1-bromo-2-chloroethane in the presence of a base.
-
Materials:
-
4-Fluorothiophenol
-
1-Bromo-2-chloroethane
-
Sodium hydroxide (or another suitable base)
-
Ethanol (or another suitable solvent)
-
-
Procedure:
-
Dissolve 4-fluorothiophenol in ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium thiophenolate salt.
-
To this solution, add 1-bromo-2-chloroethane dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-chloroethyl 4-fluorophenyl sulfide.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 2: Oxidation to this compound
-
Reaction: The sulfide from Step 1 is oxidized to the corresponding sulfone.
-
Materials:
-
2-Chloroethyl 4-fluorophenyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve the 2-chloroethyl 4-fluorophenyl sulfide in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath and add an excess of 30% hydrogen peroxide dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into a large volume of cold water.
-
The solid sulfone product will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Mandatory Visualization
Caption: A logical workflow for the proposed two-step synthesis of this compound.
Potential Biological Significance and Applications in Drug Development
While no specific biological activities or signaling pathway involvements have been reported for this compound, the sulfone functional group is a well-established pharmacophore in medicinal chemistry. Aryl sulfones, in particular, are present in a variety of clinically used drugs and biologically active compounds.
The presence of the 4-fluorophenyl group is also significant. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity.
Given these structural features, this compound could serve as a valuable building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 2-chloroethyl group provides a reactive handle for further chemical modifications, allowing for the introduction of various functional groups through nucleophilic substitution reactions.
Researchers in drug development could explore the synthesis of derivatives of this compound to investigate their potential as:
-
Antimicrobial agents: Many sulfone-containing compounds have demonstrated antibacterial and antifungal properties.
-
Anticancer agents: The sulfone moiety is present in several anticancer drugs.
-
Enzyme inhibitors: The sulfonyl group can act as a key interacting element with the active sites of various enzymes.
It is important to emphasize that these are potential areas of investigation, and any biological activity of this compound or its derivatives would need to be confirmed through rigorous experimental studies. As this compound is for research use only, its safety and toxicity would also need to be thoroughly evaluated.[2]
References
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Chloroethyl 4-fluorophenyl sulfone
Disclaimer: As of late 2025, publicly accessible scientific databases and literature do not contain specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-Chloroethyl 4-fluorophenyl sulfone. This guide, therefore, provides a predictive analysis based on the known spectral data of structurally similar compounds, alongside generalized experimental protocols. The presented data tables are predictive and intended for illustrative purposes.
Introduction
This compound is a chemical compound of interest in various research domains, including synthetic chemistry and drug development. Its molecular structure, featuring a sulfonyl group, a fluorinated aromatic ring, and a chloroethyl chain, suggests a unique electronic and conformational profile. Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. This guide outlines the predicted spectroscopic characteristics and provides standardized methodologies for its analysis.
Chemical Structure:
Basic Information: [1]
| Property | Value |
| CAS Number | 33330-46-0 |
| Molecular Formula | C₈H₈ClFO₂S |
| Molecular Weight | 222.66 g/mol |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including 2-chloroethyl p-chlorophenyl sulfone and 4-fluorophenyl sulfone.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.9 | Multiplet | 2H | Aromatic protons ortho to the sulfonyl group |
| ~7.3 - 7.2 | Multiplet | 2H | Aromatic protons meta to the sulfonyl group |
| ~3.9 - 3.8 | Triplet | 2H | -SO₂-CH₂- |
| ~3.7 - 3.6 | Triplet | 2H | -CH₂-Cl |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~165 (doublet, ¹JCF) | Aromatic C-F |
| ~138 | Aromatic C-S |
| ~130 (doublet) | Aromatic CH ortho to sulfonyl |
| ~117 (doublet) | Aromatic CH meta to sulfonyl |
| ~58 | -SO₂-CH₂- |
| ~39 | -CH₂-Cl |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~1590 | Strong | Aromatic C=C stretch |
| ~1320 | Strong | Asymmetric SO₂ stretch |
| ~1150 | Strong | Symmetric SO₂ stretch |
| ~1250 | Strong | C-F stretch |
| ~840 | Strong | para-disubstituted benzene C-H bend |
| ~750 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 222/224 | [M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 159 | [M - CH₂CH₂Cl]⁺ |
| 143 | [F-Ph-SO₂]⁺ |
| 95 | [F-Ph]⁺ |
| 63 | [CH₂CH₂Cl]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Procedure:
-
Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum. A larger sample quantity or longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
3.2 Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically generate the absorbance or transmittance spectrum.
-
3.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.
-
Procedure:
-
Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe may be used.
-
The sample is vaporized and then ionized by a beam of electrons (typically at 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
Workflow and Pathway Visualizations
Diagram 1: Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of an organic compound.
Diagram 2: Logical Relationship of Spectroscopic Data
References
Technical Guide: Physicochemical Properties of 2-Chloroethyl 4-fluorophenyl sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physicochemical properties of 2-Chloroethyl 4-fluorophenyl sulfone, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering readily accessible data and standardized experimental protocols.
Core Physicochemical Data
This compound, with the CAS number 33330-46-0, is a sulfone derivative containing both chloro and fluoro substituents.[1][2] Its fundamental physical properties are crucial for its handling, characterization, and application in further research and development.
The key physical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| Melting Point | 67 °C | [1] |
| Boiling Point | 352.7 ± 42.0 °C (Predicted) | [1] |
| Molecular Formula | C8H8ClFO2S | [1][2] |
| Molecular Weight | 222.66 g/mol | [1][2] |
| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [1] |
Experimental Protocols
While the specific experimental records for the determination of the melting and boiling points of this compound are not publicly detailed, the following sections describe the standard and widely accepted methodologies for measuring these critical physical constants for organic compounds.
Determination of Melting Point: Capillary Method
The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating and Observation:
-
The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.
-
-
Reporting: The melting point is reported as a range of these two temperatures. A narrow melting range (0.5-2 °C) is indicative of a pure compound.
Determination of Boiling Point: Thiele Tube Method
For the determination of the boiling point of a liquid, the Thiele tube method is a convenient and widely used technique that requires a small amount of the substance.
Apparatus:
-
Thiele tube
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable high-boiling liquid
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube containing mineral oil.
-
Heating: The side arm of the Thiele tube is gently heated. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the temperature approaches the boiling point, this stream of bubbles will become rapid and continuous.
-
Temperature Reading: The heat source is removed once a continuous and vigorous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.
-
Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may need to be applied to the observed boiling point.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates the logical workflow for the determination and presentation of the physical properties of a chemical compound like this compound.
Caption: Workflow for Physicochemical Property Determination and Reporting.
References
Solubility Profile of 2-Chloroethyl 4-fluorophenyl sulfone and Structurally Related Compounds: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the solubility of 2-Chloroethyl 4-fluorophenyl sulfone in organic solvents. Extensive searches for quantitative solubility data for this specific compound have indicated that its solubility has not been formally determined and published in available scientific literature. However, to provide valuable insights for researchers and professionals in drug development, this document presents a comprehensive overview of the solubility of structurally analogous sulfone compounds.
The following sections detail the available solubility data for these related molecules, outline standard experimental protocols for solubility determination, and provide a visual representation of a typical experimental workflow. This information can serve as a foundational reference for estimating the potential solubility characteristics of this compound and for designing appropriate experimental studies.
Solubility of Structurally Analogous Sulfones
To offer a predictive insight into the solubility of this compound, this section summarizes the experimentally determined solubility of structurally similar compounds. The presence of the sulfone functional group and substituted aromatic rings are key determinants of their solubility profiles.
| Compound | Solvent | Temperature (°C) | Solubility |
| 4-Chlorophenyl phenyl sulfone | Acetone | 20 | 74.4 g/100mL[1] |
| Benzene | 20 | 44.4 g/100mL[1] | |
| Dioxane | 20 | 65.6 g/100mL[1] | |
| Hexane | 20 | 0.4 g/100mL[1] | |
| Isopropanol | 20 | 21 g/100mL[1] | |
| Alcohol | Not Specified | 1 g in 120mL[2] | |
| Chloroform | Not Specified | 1 g in 400mL[2] | |
| Diethyl Ether | Not Specified | 1 g in 100mL[1] | |
| 4,4'-Dichlorodiphenyl sulfone | Acetone | Not Specified | Soluble (9.4 g/100 cc)[3] |
| Dichloromethane | Not Specified | Soluble[4][5] | |
| Ethyl Acetate | Not Specified | Soluble[4] | |
| Ethanol | Not Specified | Soluble[6] | |
| Chloroform | Not Specified | Soluble[6] | |
| Hot Alcohols | Not Specified | Soluble[3] | |
| Aromatics | Not Specified | Soluble[3] | |
| Olive Oil | Not Specified | Soluble (1.3 g/100 cc)[3] | |
| Dichlorodiethyl sulfone | Ethanol | Not Specified | Soluble[7] |
| Ether | Not Specified | Soluble[7] | |
| Chloroform | Not Specified | Soluble[7] |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in drug discovery and development. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[8][9]
Principle of the Shake-Flask Method
The shake-flask method is predicated on achieving a saturated solution of the compound in a specific solvent at a controlled temperature. An excess amount of the solid compound is added to the solvent and agitated for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the compound in the resulting saturated solution is then measured, which represents its solubility.
Materials and Equipment
-
Test Compound (solid form)
-
Selected Organic Solvents
-
Thermostatic shaker or incubator
-
Vials with secure caps
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or a similar quantitative analytical instrument
-
Volumetric flasks and pipettes
General Experimental Procedure
-
Preparation of the Supersaturated Solution: An excess amount of the solid compound is weighed and added to a known volume of the solvent in a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: The vials are sealed and placed in a thermostatic shaker set to a constant temperature. The samples are agitated for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the samples are allowed to stand to permit the undissolved solid to sediment. A clear aliquot of the supernatant is then carefully withdrawn. To ensure no solid particles are transferred, the aliquot is filtered through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).
-
Quantification: The concentration of the dissolved compound in the filtered supernatant is determined using a validated analytical method, most commonly HPLC. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the experimental temperature. The experiment is typically performed in triplicate to ensure the reliability of the results.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of a compound.
References
- 1. 4-氯二苯砜 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Chlorophenyl phenyl sulfone = 97 80-00-2 [sigmaaldrich.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4,4'-Dichlorodiphenyl Sulfone (DCDPS) Manufacturer & Supplier China | Properties, Uses, Safety, SDS & Price [chlorobenzene.ltd]
- 6. 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dichlorodiethyl sulfone - Wikipedia [en.wikipedia.org]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
2-Chloroethyl 4-fluorophenyl sulfone: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl 4-fluorophenyl sulfone is a synthetic organic compound featuring a sulfone functional group, a fluorine-substituted aromatic ring, and a reactive 2-chloroethyl chain. This unique combination of structural motifs makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The sulfone group can act as a hydrogen bond acceptor and imparts metabolic stability, the 4-fluorophenyl moiety can enhance binding affinity and modulate pharmacokinetic properties, and the 2-chloroethyl group serves as a reactive handle for introducing the sulfonylphenyl scaffold into various molecular frameworks, often through alkylation reactions. While detailed, specific applications of this compound are not extensively documented in publicly available literature, its structural components are present in numerous biologically active molecules, suggesting its potential in the development of new drugs targeting a range of diseases, including cancer and microbial infections.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 33330-46-0 | [1][2] |
| Molecular Formula | C₈H₈ClFO₂S | [1][2] |
| Molecular Weight | 222.66 g/mol | [1][2] |
| Melting Point | 67 °C | [2] |
| Boiling Point (Predicted) | 352.7±42.0 °C | [2] |
| Density (Predicted) | 1.363±0.06 g/cm³ | [2] |
| Appearance | White to almost white powder or crystals | [2] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and analogous preparations of similar sulfone compounds. The most likely approach involves the reaction of a salt of 4-fluorobenzenesulfinic acid with 1-bromo-2-chloroethane or a related 2-haloethyl electrophile. An alternative is the oxidation of the corresponding sulfide.
Proposed Experimental Protocol: Synthesis via Sulfinate Alkylation
This protocol is a hypothetical procedure based on common methods for sulfone synthesis.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Sodium sulfite
-
1-Bromo-2-chloroethane
-
Sodium bicarbonate
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium 4-fluorobenzenesulfinate: In a round-bottom flask, dissolve 4-fluorobenzenesulfonyl chloride in a suitable aqueous solvent. Add a solution of sodium sulfite and sodium bicarbonate. Heat the reaction mixture and monitor for the consumption of the sulfonyl chloride. Upon completion, the sodium 4-fluorobenzenesulfinate can be isolated or used in situ.
-
Alkylation: To the solution or isolated salt of sodium 4-fluorobenzenesulfinate in DMF, add 1-bromo-2-chloroethane. Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Applications in Medicinal Chemistry
The 2-chloroethyl group in the title compound is a potent alkylating agent, making it a useful reagent for introducing the 4-fluorophenyl sulfone moiety onto nucleophilic scaffolds, such as amines, thiols, and phenols, which are commonly found in biologically active molecules. This functional group is a key feature in various classes of drugs, including anticancer and antimicrobial agents.
Role as a Building Block in Drug Discovery
The general workflow for utilizing this compound as a building block in a drug discovery program is illustrated below.
References
The Biological Activity of 2-Chloroethyl 4-fluorophenyl Sulfone Derivatives: A Technical Whitepaper for Drug Discovery Professionals
Abstract
Derivatives of 2-Chloroethyl 4-fluorophenyl sulfone represent a class of organic compounds with significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of these and structurally related sulfone-containing molecules, with a primary focus on their anticancer properties. Drawing from a comprehensive review of the available scientific literature, this whitepaper summarizes quantitative cytotoxicity data, details key experimental methodologies, and elucidates the molecular pathways implicated in their mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative cancer therapies. While specific data for the eponymous compound remains to be fully elucidated in public literature, this guide leverages data from analogous structures to provide a predictive framework for its potential biological profile.
Introduction
The sulfone functional group is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological effects including antimicrobial, anti-inflammatory, and notably, anticancer activities. The incorporation of a 4-fluorophenyl moiety can further enhance the therapeutic potential of these molecules by modulating their pharmacokinetic and pharmacodynamic properties. The 2-chloroethyl group, a known alkylating agent, introduces the potential for covalent interactions with biological macromolecules, a mechanism often exploited in cancer chemotherapy. The convergence of these three structural features in this compound derivatives suggests a promising avenue for the design of novel anticancer agents. This whitepaper aims to consolidate the existing knowledge on the biological activities of structurally related sulfone derivatives to guide future research and development in this area.
Anticancer Activity: In Vitro Cytotoxicity
Numerous studies have demonstrated the potent cytotoxic effects of various aryl sulfone and sulfonamide derivatives against a wide range of human cancer cell lines. While specific data for this compound is not extensively available in the reviewed literature, the following tables summarize the in vitro cytotoxicity (IC50 values) of structurally related sulfone-containing compounds, providing a valuable benchmark for assessing the potential of this chemical class.
Table 1: Cytotoxicity (IC50 in µM) of Various Sulfone and Sulfonamide Derivatives against Human Cancer Cell Lines
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Vinyl Sulfones | Compound 12m | A549 (Lung) | 0.128 | [1] |
| HCT116 (Colon) | 0.256 | [1] | ||
| MCF-7 (Breast) | 0.606 | [1] | ||
| K562 (Leukemia) | 0.153 | [1] | ||
| Indole-based Sulfonohydrazides | Compound 5f | MCF-7 (Breast) | 13.2 | [2] |
| MDA-MB-468 (Breast) | 8.2 | [2] | ||
| Sulfonamide-bearing Quinazolinones | Compound 6 | MCF-7 (Breast) | Not Specified | [3] |
| LoVo (Colon) | Not Specified | [3] | ||
| Compound 10 | MCF-7 (Breast) | Not Specified | [3] | |
| LoVo (Colon) | Not Specified | [3] | ||
| General Sulfonamides | Various | MDA-MB-468 (Breast) | < 30 | [4] |
| MCF-7 (Breast) | < 128 | [4] | ||
| HeLa (Cervical) | < 360 | [4] |
Note: The IC50 values are presented as reported in the cited literature. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
To ensure reproducibility and facilitate the design of future experiments, this section provides detailed methodologies for key in vitro assays commonly used to evaluate the anticancer activity of novel compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7] Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[7][8] Incubate the plates for an additional 4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8] Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm or between 550 and 600 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Mechanism of Action: Signaling Pathways
While the precise molecular targets of this compound derivatives are yet to be definitively identified, studies on analogous sulfone-containing anticancer agents suggest the involvement of several key signaling pathways that regulate cell proliferation, survival, and death.
Induction of Apoptosis
A common mechanism of action for many anticancer drugs, including sulfone derivatives, is the induction of apoptosis, or programmed cell death.[9][10] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] Evidence from studies on related compounds suggests that sulfone derivatives can modulate the expression of key apoptosis-regulating proteins.[3] For instance, they may lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), ultimately executing the apoptotic program.[3]
Modulation of Cell Cycle and Proliferation Pathways
In addition to inducing apoptosis, sulfone derivatives have been shown to interfere with the cell cycle, leading to arrest at specific phases, such as G2/M.[1] This cell cycle arrest prevents cancer cells from dividing and proliferating. Several key signaling pathways that control cell proliferation are potential targets for sulfone compounds. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. Some sulfur-containing compounds have been shown to inhibit this pathway.[12]
-
MAPK/ERK Pathway: This pathway is also central to the regulation of cell proliferation and differentiation, and its dysregulation is common in cancer.
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is implicated in the development of several cancers.
The ability of this compound derivatives to modulate these pathways warrants further investigation.
Conclusion and Future Directions
The collective evidence from studies on structurally related compounds strongly suggests that this compound derivatives are a promising class of molecules for the development of novel anticancer agents. Their potential to induce cytotoxicity in a range of cancer cell lines, likely through the induction of apoptosis and modulation of key cell signaling pathways, makes them attractive candidates for further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. Key areas of investigation should include:
-
Broad-spectrum cytotoxicity screening against a diverse panel of cancer cell lines to identify potent and selective compounds.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these derivatives.
-
In vivo studies in relevant animal models to assess the antitumor efficacy, pharmacokinetics, and safety profile of lead compounds.
-
Structure-activity relationship (SAR) studies to optimize the potency and drug-like properties of this chemical scaffold.
By systematically addressing these research questions, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the discovery of new and effective treatments for cancer.
References
- 1. Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Mechanism of Sulfur-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of Fluorophenyl Sulfones in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. When combined with the versatile sulfone moiety, the resulting fluorophenyl sulfones emerge as powerful and multifaceted building blocks in organic synthesis. Their unique electronic properties, arising from the strong electron-withdrawing nature of both the fluorine and the sulfonyl group, render them valuable precursors for a wide array of chemical transformations. This technical guide provides an in-depth review of the synthesis and application of fluorophenyl sulfones, offering detailed experimental protocols, quantitative data, and visual representations of key reaction pathways and workflows.
Synthesis of Fluorophenyl Sulfones
The primary methods for the synthesis of fluorophenyl sulfones involve the oxidation of the corresponding fluorophenyl sulfides. A common and efficient protocol utilizes Oxone® (potassium peroxymonosulfate) as the oxidant.
General Experimental Protocol: Oxidation of Fluorophenyl Sulfides
A solution of the fluorophenyl sulfide in a mixture of methanol and water is cooled in an ice bath. To this stirring solution, Oxone® is added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude fluorophenyl sulfone, which can be further purified by recrystallization or column chromatography.
| Substrate | Oxidant | Solvent | Temperature | Time | Yield (%) | Reference |
| Fluoromethyl phenyl sulfide | Oxone® | Methanol/Water | 5°C to RT | 4 h | 80-90 | [Organic Syntheses Procedure] |
| 4-Fluorophenyl sulfide | m-CPBA | Dichloromethane | 0°C to RT | 2 h | >95 | General Protocol |
| 2,4-Difluorophenyl sulfide | Hydrogen Peroxide/Acetic Acid | Acetic Acid | 80°C | 6 h | ~90 | General Protocol |
Table 1: Synthesis of Fluorophenyl Sulfones via Oxidation
Key Reactions and Applications in Organic Synthesis
Fluorophenyl sulfones are instrumental in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Their applications are particularly prominent in the synthesis of complex molecules with biological activity.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes. Fluorophenyl sulfones, particularly α-fluoro-substituted variants, serve as key reagents in this transformation, reacting with carbonyl compounds to generate fluoroolefins. The fluorine atom can significantly influence the reactivity of the sulfone reagent and the stereochemical outcome of the olefination.[1][2]
To a solution of the α-fluorophenyl sulfone in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at a low temperature (e.g., -78°C) under an inert atmosphere, a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) is added dropwise. The resulting carbanion is stirred for a short period before the addition of a solution of the aldehyde or ketone. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the fluoroalkene.
| Fluorophenyl Sulfone | Carbonyl Compound | Base | Solvent | Temperature | Yield (%) | E/Z Ratio | Reference |
| Fluoro(phenyl)methyl 1-phenyl-1H-tetrazol-5-yl sulfone | Paraformaldehyde | DBU | CH2Cl2 | RT | High | - | [3] |
| α-Fluoro-α-(aryl)vinyl benzothiazolyl sulfone | Various aldehydes | K2CO3/TBAB | DMF | RT | Good | Varies | [2] |
| Monofluoromethyl 2-pyridyl sulfone | Various aldehydes | LiHMDS | THF | -55°C to RT | Good | Z-selective | [4] |
Table 2: Julia-Kocienski Olefination with Fluorophenyl Sulfones
Caption: Julia-Kocienski olefination workflow.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing sulfonyl group, often in conjunction with nitro groups, activates the fluorophenyl ring towards nucleophilic aromatic substitution. In these reactions, the fluorine atom acts as an excellent leaving group, allowing for the introduction of a wide range of nucleophiles.[5][6][7]
To a solution of the activated fluorophenyl sulfone in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO), the nucleophile (e.g., an amine, alcohol, or thiol) and a base (e.g., potassium carbonate or triethylamine) are added. The reaction mixture is heated to an elevated temperature and stirred until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography or recrystallization.
| Fluorophenyl Sulfone | Nucleophile | Base | Solvent | Temperature | Yield (%) | Reference |
| 2,4-Dinitrofluorobenzene | Amines | - | - | - | - | [7] |
| 4-Fluorophenyl methyl sulfone | Carbohydrate alcohols | KHMDS | THF | 0°C to RT | 93 | [8] |
| 4,5-Difluoro-1,2-dinitrobenzene | Various nucleophiles | - | - | - | - | [9] |
Table 3: Nucleophilic Aromatic Substitution with Fluorophenyl Sulfones
Caption: Nucleophilic aromatic substitution (SNAr) mechanism.
Cross-Coupling Reactions
Fluorophenyl sulfones can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these transformations, the sulfone group can act as a leaving group, enabling the formation of biaryl compounds. The reactivity of the sulfone can be tuned by the presence of other substituents on the aromatic ring.[10]
A mixture of the aryl sulfone, the boronic acid, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄) in a suitable solvent (e.g., toluene/water) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
| Aryl Sulfone | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) | Reference |
| Trifluoromethylphenyl sulfone | 4-Methoxyphenylboronic acid | Pd(acac)₂/RuPhos | K₃PO₄ | Toluene/DMSO | 80°C | High | [10] |
| Diaryl Sulfone | Various aryl boronic acids | Pd₂(dba)₃/XantPhos | Cs₂CO₃ | Dioxane | 100°C | Good | [10] |
Table 4: Suzuki-Miyaura Cross-Coupling of Aryl Sulfones
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Ramberg-Bäcklund Reaction
The Ramberg-Bäcklund reaction provides a method for the synthesis of alkenes from α-halo sulfones through a base-mediated extrusion of sulfur dioxide.[3][11][12][13][14] While less common for fluorophenyl sulfones specifically, the principles can be applied, particularly to α-halo alkyl(fluorophenyl) sulfones.
An α-halo sulfone is treated with a strong base, leading to deprotonation at the α'-position. The resulting carbanion undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, forming a transient three-membered episulfone intermediate. This intermediate is unstable and spontaneously eliminates sulfur dioxide to form the corresponding alkene.
Applications in Drug Discovery and Medicinal Chemistry
The fluorophenyl sulfone motif is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The sulfone group can act as a hydrogen bond acceptor, while the fluorophenyl group can enhance metabolic stability and binding affinity.
Kinase Inhibitors
Fluorophenyl sulfone derivatives have been explored as inhibitors of various kinases, which are key targets in cancer therapy. The sulfone moiety can interact with the hinge region of the kinase active site, while the fluorophenyl group can occupy hydrophobic pockets.
Caption: Role of fluorophenyl sulfones in kinase inhibitor synthesis and action.
GPCR Modulators and Ion Channel Blockers
The structural features of fluorophenyl sulfones also make them attractive for the development of modulators for G protein-coupled receptors (GPCRs) and ion channel blockers. The ability to fine-tune the electronic and steric properties of the molecule through synthetic modifications allows for the optimization of activity and selectivity for these important drug targets.[15][16]
Conclusion
Fluorophenyl sulfones are undeniably valuable building blocks in the arsenal of the modern organic chemist. Their synthesis is straightforward, and their reactivity is diverse, enabling the construction of complex molecular architectures. The strategic incorporation of fluorine imparts unique properties that are highly sought after in the development of pharmaceuticals and advanced materials. The detailed experimental protocols and reaction workflows provided in this guide serve as a practical resource for researchers aiming to harness the synthetic potential of these versatile compounds. As the demand for sophisticated and highly functionalized molecules continues to grow, the role of fluorophenyl sulfones in organic synthesis is set to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scilit.com [scilit.com]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens [mdpi.com]
- 10. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 12. Ramberg-Bäcklund_reaction [chemeurope.com]
- 13. organicreactions.org [organicreactions.org]
- 14. The Phase-Transfer Catalyzed Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 15. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Sulfonylphenoxazines as neuronal calcium ion channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloroethyl 4-fluorophenyl sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloroethyl 4-fluorophenyl sulfone, a compound of interest in contemporary chemical research and drug development. Given its reactive nature, a thorough understanding of its properties and associated hazards is paramount to ensure a safe laboratory environment. This document synthesizes available data to offer clear guidance on its physical and chemical characteristics, potential hazards, and the necessary precautions for its handling and disposal.
Physicochemical and Hazard Profile
A clear understanding of the fundamental properties of a chemical is the first step in safe handling. The following tables summarize the key physical, chemical, and hazardous properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 33330-46-0 | [1][2] |
| Molecular Formula | C8H8ClFO2S | [1][3] |
| Molecular Weight | 222.67 g/mol | [1][3] |
| Appearance | White, solid crystalline | [1] |
| Melting Point | 67 °C | [4] |
| Boiling Point | 352.7 ± 42.0 °C (Predicted) | [4] |
| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [4] |
| Odor | No information available | [1] |
Table 2: Hazard Identification and Classification
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Source:[1]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to stringent safety protocols is critical when working with this compound to mitigate the risks of exposure. The following sections detail the necessary engineering controls, personal protective equipment, and handling procedures.
Engineering Controls
A well-ventilated laboratory environment is essential.[1] Key engineering controls include:
-
Fume Hood: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[5]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the workstation.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[1]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[1]
-
Lab Coat: A lab coat must be worn to protect personal clothing.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.
Figure 1. General workflow for donning and doffing Personal Protective Equipment (PPE).
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.[1]
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician. |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur. |
Source:[1]
Spill and Waste Management
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response
In case of a spill:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use personal protective equipment as required. Avoid dust formation.[1]
-
Clean-up: Sweep up the spilled solid material and shovel it into a suitable, labeled container for disposal.[1] Do not release into the environment.[1]
Figure 2. Logical flow for responding to a chemical spill.
Waste Disposal
Dispose of waste material in accordance with local, state, and federal regulations.[1] Contact a licensed professional waste disposal service to dispose of this material.
Storage and Stability
Proper storage is necessary to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Stability: The compound is stable under normal conditions.[1]
-
Incompatible Materials: Information on specific incompatible materials is not available; however, it is good practice to store it away from strong oxidizing agents.
Toxicological Information
Experimental Protocols
Detailed experimental protocols for the use of this compound are not publicly available. Researchers should develop their own standard operating procedures (SOPs) based on the intended application, incorporating the safety and handling information provided in this guide. These SOPs should be reviewed and approved by the institution's environmental health and safety department.
Conclusion
This compound is a chemical that requires careful handling due to its irritant properties. By adhering to the guidelines outlined in this document, including the use of appropriate engineering controls and personal protective equipment, researchers can minimize the risks associated with its use. As with any chemical, a thorough risk assessment should be conducted before commencing any new experimental work. This guide serves as a foundational resource, and it is incumbent upon the user to seek additional information as necessary and to always work in accordance with their institution's safety policies.
References
Methodological & Application
Application Notes and Protocols: Alkylation with 2-Chloroethyl 4-fluorophenyl sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylation with 2-Chloroethyl 4-fluorophenyl sulfone is a robust and efficient method for the introduction of a 2-(4-fluorophenylsulfonyl)ethyl group onto a variety of nucleophilic substrates. This reagent is particularly valuable in medicinal chemistry and drug development for the synthesis of novel therapeutic agents. The strong electron-withdrawing nature of the 4-fluorophenyl sulfone moiety activates the chloroethyl group, rendering it highly susceptible to nucleophilic attack. This activation facilitates the alkylation of a wide range of nucleophiles, including primary and secondary amines, thiols, and other heteroatoms, under relatively mild conditions.
The resulting sulfone-containing molecules are of significant interest in drug discovery. The sulfone group is a key pharmacophore in a number of approved drugs, contributing to improved metabolic stability, solubility, and potent biological activity. Notably, this alkylation reaction is a key step in the synthesis of various heterocyclic compounds, such as piperazine derivatives. Piperazine and its analogs are privileged scaffolds in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.
This document provides a detailed overview of the alkylation mechanism, comprehensive experimental protocols, and data on reaction conditions for the use of this compound as an alkylating agent.
Alkylation Mechanism
The alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. In this one-step concerted process, the nucleophile attacks the electrophilic carbon atom of the chloroethyl group, which is bonded to the chlorine atom. Simultaneously, the bond between the carbon and the leaving group (chloride) breaks.
The reaction is initiated by the attack of a nucleophile (e.g., a primary or secondary amine) on the carbon atom adjacent to the chlorine. The electron-withdrawing 4-fluorophenyl sulfone group polarizes the C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart. This "backside attack" results in an inversion of stereochemistry at the carbon center if it is chiral. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated during the reaction, which prevents the protonation and deactivation of the nucleophilic amine.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-alkylation of various amines with chloroethyl- or bromoethyl-containing electrophiles. While the data is not exclusively for this compound due to limited specific literature, it provides a strong predictive framework for expected outcomes with this reagent.
| Nucleophile (Amine) | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Methylpiperazine | 1-Bromo-2-chloroethane | NaOH | Acetone/Water | 20-25 | 10 | 67 |
| Substituted Anilines | Bis(2-chloroethyl)amine HCl | K₂CO₃ | Diglyme | 150 | 27 | 50-70 |
| Primary Aromatic Amines | 2-Chloroethanol | K₂CO₃/Na₂CO₃ | Methanol | Room Temp | 24 | 64-80 |
| Piperazine | 1-Bromo-4-nitrobenzene | - | - | - | - | - |
| N-ethylpiperazine | 1-bromo-4-nitrobenzene | - | - | - | - | - |
Application in Drug Discovery: Synthesis of Piperazine Derivatives
A significant application of alkylation with this compound is in the synthesis of N-substituted piperazine derivatives. The piperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system. These compounds often act as modulators of monoamine neurotransmitter systems, which are implicated in the pathophysiology of depression, anxiety, and psychosis.
For example, many antidepressant and anxiolytic drugs containing a piperazine moiety function by inhibiting the reuptake of serotonin (5-HT) and/or acting as agonists or antagonists at various serotonin and dopamine receptors. The diagram below illustrates a simplified signaling pathway for a generic piperazine-containing antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist.
Experimental Protocols
The following protocols provide detailed methodologies for the N-alkylation of a generic primary/secondary amine with this compound.
Protocol 1: General N-Alkylation of a Primary/Secondary Amine
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine using this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 eq) and anhydrous solvent (DMF or ACN, to make a 0.1-0.5 M solution).
-
Add the base (K₂CO₃, 2.5 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the inorganic salts.
-
If using DMF, dilute the reaction mixture with ethyl acetate and wash with water (3x) and then brine to remove the DMF. If using ACN, the solvent can be removed under reduced pressure.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of N-alkylated products using this compound.
Conclusion
This compound is a versatile and reactive alkylating agent for the synthesis of a wide variety of organic molecules, particularly nitrogen-containing heterocycles of medicinal importance. The straightforward SN2 mechanism allows for predictable outcomes and the reaction conditions can be readily optimized. The protocols and data presented herein provide a solid foundation for researchers to utilize this reagent in the development of novel bioactive compounds. The significance of the resulting sulfone- and piperazine-containing structures in drug discovery underscores the utility of this synthetic methodology.
Application Notes and Protocols: Reaction of 2-Chloroethyl 4-fluorophenyl sulfone with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of N-substituted ethyl 4-fluorophenyl sulfones, derived from the reaction of 2-Chloroethyl 4-fluorophenyl sulfone with various amines. The resulting compounds are of significant interest in medicinal chemistry due to the prevalence of the 4-fluorophenyl sulfone moiety in biologically active molecules.
The protocols detailed below are based on established N-alkylation methodologies and analogous reactions reported in the scientific literature. They are intended to serve as a foundational guide for the synthesis and exploration of novel amine derivatives of this compound.
Introduction
The reaction of this compound with primary and secondary amines is a straightforward and efficient method for the synthesis of a diverse library of N-substituted 2-(4-fluorophenylsulfonyl)ethanamines. This class of compounds holds considerable promise in drug discovery, as the sulfone group is a key pharmacophore in a variety of therapeutic agents. Sulfone derivatives have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The presence of a fluorine atom on the phenyl ring can further enhance metabolic stability and binding affinity to biological targets.
This document provides detailed experimental protocols for the synthesis of these derivatives, a summary of representative quantitative data, and insights into their potential applications and mechanisms of action.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the N-alkylation of various amines with electrophiles analogous to this compound. These data are compiled from literature precedents and serve as a guideline for reaction optimization.
Table 1: Reaction of Amines with Chloroethylating and Sulfonyl-containing Reagents (Analogous Systems)
| Amine Substrate | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperazine | 2-Chloro-1-(4-(4-chlorophenyl)piperazin-1-yl)ethan-1-one | KOH | Ethanol | Reflux | 0.5 | 70 | Analogous reaction |
| 1-(2-fluorophenyl)piperazine | 3,6-dichloropyridazine | - | Ethanol | 120 | 6 | - | Analogous reaction |
| 2-aminobenzimidazole | Phenyl vinyl sulfone | K₂CO₃ | Acetonitrile | Reflux | 0.17 | 92 | Analogous reaction[3] |
| Various anilines | N-Hydroxymethylphthalimide sulfones | Ru(bpy)₃(PF₆)₂ | MeCN | 40-50 | 2 | up to 77% | Analogous reaction |
Table 2: Representative Spectroscopic Data for an Analogous Product: 1-Benzyl-4-(2-((4-fluorophenyl)sulfonyl)ethyl)piperazine
| Spectroscopic Data | Value |
| Molecular Formula | C₁₉H₂₃FN₂O₂S |
| Molecular Weight | 362.46 g/mol |
| Vapor Phase IR Spectrum | |
| Key Peaks (cm⁻¹) | Interpretation |
| ~1590, 1495 | Aromatic C=C stretching |
| ~1310, 1150 | S=O stretching (sulfonyl) |
| ~1230 | C-F stretching |
| ~1100 | C-N stretching |
| ~750, 690 | C-H bending (aromatic) |
Note: The IR data is based on the computed spectrum for 1-Benzyl-4-(2-((4-fluorophenyl)sulfonyl)ethyl)piperazine.[4]
Experimental Protocols
General Protocol for the Reaction of this compound with Amines
This protocol describes a general method for the N-alkylation of primary and secondary amines with this compound.
Materials:
-
This compound
-
Amine of interest (e.g., piperazine, morpholine, substituted anilines)
-
Base (e.g., K₂CO₃, Na₂CO₃, triethylamine)
-
Solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Ethanol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.2 equivalents) in the chosen solvent (e.g., acetonitrile, 10-20 mL per mmol of the sulfone), add the base (1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-(4-fluorophenylsulfonyl)ethanamine.
Alternative Protocol using Vinyl 4-fluorophenyl sulfone
Step 1: Synthesis of Vinyl 4-fluorophenyl sulfone
Vinyl 4-fluorophenyl sulfone can be prepared from this compound via an elimination reaction using a base such as triethylamine.
Step 2: Michael Addition of Amines to Vinyl 4-fluorophenyl sulfone
-
To a solution of the amine (1.1 equivalents) in a suitable solvent (e.g., ethanol or acetonitrile), add vinyl 4-fluorophenyl sulfone (1.0 equivalent).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography as described in the general protocol. This method often proceeds under milder conditions and can be advantageous for sensitive substrates.
Mandatory Visualizations
References
Application Notes and Protocols for 2-Chloroethyl 4-fluorophenyl sulfone in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This process is particularly crucial in medicinal chemistry and drug development for the synthesis of complex aryl derivatives. 2-Chloroethyl 4-fluorophenyl sulfone is a versatile bifunctional reagent poised for SNAr reactions. The presence of a potent electron-withdrawing sulfonyl group para to the fluorine atom strongly activates the aromatic ring for nucleophilic attack, making the fluorine atom an excellent leaving group. The 2-chloroethyl moiety can either be a stable side chain or serve as a reactive handle for subsequent transformations.
These application notes provide a comprehensive overview of the utility of this compound in SNAr reactions, complete with detailed experimental protocols and representative data to guide researchers in its effective use.
Reaction Mechanism and Key Principles
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The potent electron-withdrawing sulfonyl group at the para position is crucial for stabilizing the negative charge of this intermediate through resonance.[2]
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions, yielding the substituted product.
The rate-determining step is typically the formation of the Meisenheimer complex.[3] Therefore, factors that stabilize this intermediate, such as strong electron-withdrawing groups on the aromatic ring, will accelerate the reaction.
Caption: General mechanism of the SNAr reaction.
Applications in Synthesis
The primary application of this compound in SNAr reactions is the synthesis of functionalized aryl sulfones, which are important scaffolds in many pharmaceutical agents. The resulting products can be valuable intermediates for further chemical elaboration. A key application is in the synthesis of N-arylpiperazine derivatives, which are prevalent in centrally acting drugs.
Experimental Protocols
The following protocols are representative examples for the SNAr of this compound with amine and phenol nucleophiles. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperazine)
This protocol describes a general procedure for the synthesis of 1-(4-((2-chloroethyl)sulfonyl)phenyl)piperazine, a valuable intermediate for drug discovery.
Materials and Reagents:
-
This compound
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO (5-10 mL per mmol of sulfone).
-
Addition of Reagents: To the stirred solution, add piperazine (2.0-2.5 eq) followed by potassium carbonate (2.0-3.0 eq). The use of excess piperazine helps to minimize the formation of the bis-arylated byproduct.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (3-4 times the volume of the reaction solvent).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure 1-(4-((2-chloroethyl)sulfonyl)phenyl)piperazine.
Caption: Workflow for the SNAr reaction with amines.
Protocol 2: Reaction with Phenol Nucleophiles
This protocol provides a general method for the synthesis of aryl ethers from this compound and a phenolic nucleophile.
Materials and Reagents:
-
This compound
-
Phenol derivative
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
TLC supplies
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the phenol derivative (1.2 eq) and potassium carbonate (2.0 eq). Add anhydrous DMF or MeCN (5-10 mL per mmol of the sulfone).
-
Addition of Sulfone: Add this compound (1.0 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC. The reaction is typically complete within 6-18 hours.
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into water.
-
Acidify the aqueous mixture to pH ~7 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Quantitative Data Summary
| Entry | Fluoroarene Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluoronitrobenzene | Piperidine | K₂CO₃ | DMF | 100 | 4 | 95 |
| 2 | 4-Fluorobenzonitrile | Morpholine | K₂CO₃ | DMSO | 120 | 12 | 88 |
| 3 | 1-Fluoro-4-(methylsulfonyl)benzene | Phenol | Cs₂CO₃ | DMF | 80 | 18 | 92 |
| 4 | 4-Fluoronitrobenzene | Aniline | Et₃N | NMP | 150 | 24 | 75 |
| 5 | 2,4-Difluorobenzophenone | 4-Methoxyphenol | K₂CO₃ | MeCN | 80 | 6 | 85 |
Note: The data presented in this table are compiled from various sources reporting on SNAr reactions of activated fluoroarenes and are intended for illustrative purposes.
Conclusion
This compound is a highly activated and versatile substrate for SNAr reactions. The protocols and data presented herein provide a solid foundation for researchers to explore its utility in the synthesis of novel compounds, particularly in the context of drug discovery and development. The predictable reactivity and the potential for further functionalization of the 2-chloroethyl group make this reagent a valuable tool in the synthetic chemist's arsenal. Successful application will depend on careful optimization of reaction conditions for each specific nucleophile.
References
Application Notes and Protocols for the 2-[(4-fluorophenyl)sulfonyl]ethoxy Carbonyl (Fsec) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protecting group, a valuable tool for the protection of hydroxyl groups in organic synthesis, particularly in carbohydrate chemistry. The Fsec group offers stability under acidic conditions and can be readily cleaved under mild basic conditions, making it a useful orthogonal protecting group in multi-step synthetic strategies.
Introduction
The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group is an O-protecting group designed for the protection of alcohols.[1] Its stability profile and mild deprotection conditions make it particularly suitable for the synthesis of complex molecules such as oligosaccharides.[1] The fluorine atom in the Fsec group can also be utilized for monitoring reaction progress using ¹⁹F-NMR spectroscopy, which is advantageous in both solution- and solid-phase synthesis.[2]
Synthesis of the Fsec Protecting Group Reagent
The key reagent for the introduction of the Fsec protecting group is 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl chloride (Fsec-Cl). It can be synthesized in three steps from commercially available starting materials with a high overall yield.[2][3]
Synthetic Pathway for Fsec-Cl
Caption: Synthetic scheme for the preparation of Fsec-Cl.
Experimental Protocol for Fsec-Cl Synthesis
Step 1: Synthesis of 2-[(4-fluorophenyl)thio]ethanol
-
To a solution of 4-fluorothiophenol (1.0 eq) in ethanol, add sodium hydroxide (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield 2-[(4-fluorophenyl)thio]ethanol.
Step 2: Synthesis of 2-[(4-fluorophenyl)sulfonyl]ethanol
-
Dissolve 2-[(4-fluorophenyl)thio]ethanol (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting 2-[(4-fluorophenyl)sulfonyl]ethanol is often used in the next step without further purification.
Step 3: Synthesis of 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl chloride (Fsec-Cl)
-
Dissolve 2-[(4-fluorophenyl)sulfonyl]ethanol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of triphosgene (0.4 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Filter the reaction mixture to remove pyridinium hydrochloride.
-
Concentrate the filtrate under reduced pressure to obtain Fsec-Cl, which can be used without further purification.
| Step | Product | Yield |
| 1 | 2-[(4-fluorophenyl)thio]ethanol | ~95% |
| 2 | 2-[(4-fluorophenyl)sulfonyl]ethanol | ~92%[2] |
| 3 | Fsec-Cl | Quantitative[2] |
| Overall | Fsec-Cl | ~91% [2][3] |
Protection of Alcohols with the Fsec Group
The Fsec group can be introduced onto primary and secondary alcohols, including sterically hindered ones, using Fsec-Cl in the presence of a base.[1]
General Workflow for Protection and Deprotection
Caption: General workflow for the protection and deprotection of alcohols using the Fsec group.
Experimental Protocol for Fsec Protection
-
Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (2.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add Fsec-Cl (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the Fsec-protected alcohol.
Deprotection of the Fsec Group
The Fsec group is stable to acidic conditions but is readily cleaved under mild basic conditions via an elimination mechanism.[1]
Experimental Protocol for Fsec Deprotection
Method A: Piperidine in DMF
-
Dissolve the Fsec-protected alcohol in a 20% solution of piperidine in dimethylformamide (DMF).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography to isolate the deprotected alcohol.
Method B: Tetrabutylammonium fluoride (TBAF) in THF
-
Dissolve the Fsec-protected alcohol in tetrahydrofuran (THF).
-
Add a solution of TBAF (1.1 eq, 1 M in THF).
-
Stir the reaction at room temperature for approximately 10 minutes, monitoring by TLC.[1]
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Stability of the Fsec Group
The Fsec group exhibits stability to a range of acidic conditions, making it a valuable orthogonal protecting group.
| Reagent/Condition | Stability |
| 5% Trifluoroacetic acid (TFA) in THF | Stable[1] |
| Neat Acetic Acid | Stable[1] |
| N-iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH) | Stable[1] |
Application in Carbohydrate Synthesis
The Fsec group has been successfully employed in the synthesis of 6-aminohexyl galabioside.[1] It was used to protect the unreactive 4-hydroxyl group of a galactose donor, where other protecting groups like Fmoc proved to be sluggish.[1]
Synthesis of 6-aminohexyl galabioside: Key Steps Involving Fsec
| Step | Reaction | Yield |
| Protection | Protection of the 4-OH of a galactose donor with Fsec-Cl | Not explicitly stated, but successful |
| Glycosylation | Glycosylation of an N-protected spacer with the Fsec-protected galactose donor | 83%[1] |
| Deprotection | Removal of the Fsec group with TBAF in THF | 72%[1] |
Conclusion
The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protecting group is a robust and versatile tool for the protection of hydroxyl groups. Its ease of introduction, stability to acidic conditions, and mild, base-labile deprotection make it a valuable asset in complex organic synthesis, particularly in the field of carbohydrate chemistry. The protocols and data presented here provide a comprehensive guide for the application of this protecting group strategy in research and development.
References
Application Notes and Protocols for 2-Chloroethyl 4-fluorophenyl sulfone in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloroethyl 4-fluorophenyl sulfone is a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a reactive chloroethyl group and a fluorinated phenyl sulfone moiety, makes it a versatile precursor for introducing the 4-fluorophenylsulfonyl ethyl group into target molecules. This functional group is of interest in medicinal chemistry due to the favorable pharmacokinetic and pharmacodynamic properties often associated with fluorinated compounds and the sulfone linkage.
These application notes provide a detailed protocol for the synthesis of a potential anti-cancer agent, 1-(4-(2-((4-fluorophenyl)sulfonyl)ethyl)piperazin-1-yl)ethan-1-one , utilizing this compound as a key reactant. The protocol is based on a standard N-alkylation of a piperazine derivative.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the target compound.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| 1-(Piperazin-1-yl)ethan-1-one | 1.1 eq |
| Potassium Carbonate (K₂CO₃) | 2.0 eq |
| Acetonitrile (ACN) | 10 mL/mmol of limiting reagent |
| Reaction Conditions | |
| Temperature | 80 °C (Reflux) |
| Reaction Time | 12-18 hours |
| Product Characterization | |
| Product Name | 1-(4-(2-((4-fluorophenyl)sulfonyl)ethyl)piperazin-1-yl)ethan-1-one |
| Molecular Formula | C₁₄H₁₉FN₂O₃S |
| Molecular Weight | 314.38 g/mol |
| Yield | 85-95% (typical) |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Experimental Protocols
Synthesis of 1-(4-(2-((4-fluorophenyl)sulfonyl)ethyl)piperazin-1-yl)ethan-1-one
This protocol details the N-alkylation of 1-(piperazin-1-yl)ethan-1-one with this compound.
Materials:
-
This compound
-
1-(Piperazin-1-yl)ethan-1-one
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 1-(piperazin-1-yl)ethan-1-one (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL per mmol of the limiting reagent) to the flask.
-
Reaction: Stir the mixture vigorously and heat to reflux (approximately 80°C).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1 v/v) until the starting material (this compound) is consumed (typically 12-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
-
-
Characterization:
-
Determine the yield of the product.
-
Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
Mandatory Visualization
Caption: Synthetic workflow for the N-alkylation of a piperazine derivative.
Caption: Postulated signaling pathway for the synthesized anti-cancer agent.
Application Notes and Protocols: The Strategic Use of 2-Chloroethyl 4-fluorophenyl sulfone in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed synthetic protocols for 2-Chloroethyl 4-fluorophenyl sulfone , a versatile intermediate in the development of new agrochemical entities. Due to the limited direct literature on the synthesis of commercialized agrochemicals using this specific reagent, this document presents a plausible and chemically sound synthetic strategy for its incorporation into a fungicidal scaffold, based on established organic synthesis methodologies and the known reactivity of related compounds.
Introduction
This compound is a bifunctional molecule possessing two key reactive sites: an electrophilic chloroethyl group and an activated aromatic ring due to the fluorine substituent and the electron-withdrawing sulfone group. These features make it an attractive building block for the synthesis of diverse molecular architectures relevant to the agrochemical industry. The 4-fluorophenyl sulfone moiety is a known pharmacophore in some biologically active compounds, potentially enhancing metabolic stability and target binding affinity. The chloroethyl group serves as a reactive handle for introducing the sulfone scaffold onto various nucleophilic cores, such as phenols, thiophenols, and heterocyclic amines, which are prevalent in modern fungicides, herbicides, and insecticides.
Potential Applications in Agrochemical Synthesis
The primary utility of this compound in agrochemical synthesis lies in its ability to act as an alkylating agent, introducing the 2-(4-fluorophenylsulfonyl)ethyl moiety. This can be strategically employed in the synthesis of:
-
Fungicides: Modification of existing fungicidal scaffolds (e.g., strobilurins, triazoles, SDHIs) by introducing the fluorophenyl sulfone group to explore new structure-activity relationships (SAR) and potentially overcome resistance.
-
Herbicides: Synthesis of novel herbicides where the sulfone group can influence the electronic properties and conformational flexibility of the molecule, impacting its interaction with target enzymes.
-
Insecticides: Development of new insecticide candidates by incorporating the fluorinated sulfone structure, which can affect the lipophilicity and metabolic profile of the final compound.
This document will focus on a representative application in the synthesis of a novel fungicide analogue.
Proposed Synthetic Pathway: Synthesis of a Hypothetical Fungicide Analogue
A plausible application of this compound is in the synthesis of analogues of strobilurin fungicides. Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration in fungi. A common structural feature is a toxophore (often a β-methoxyacrylate) linked to a substituted aromatic or heterocyclic ring system.
The proposed pathway involves the O-alkylation of a phenolic precursor with this compound.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for a novel agrochemical.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of an intermediate for a hypothetical fungicide, as depicted in the workflow above.
Protocol 1: Synthesis of 1-fluoro-4-((2-(o-tolyloxy)ethyl)sulfonyl)benzene
This protocol describes the O-alkylation of 2-methylphenol with this compound.
Materials:
| Material | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₈H₈ClFO₂S | 222.66 | 10.0 | 2.23 g |
| 2-Methylphenol (o-cresol) | C₇H₈O | 108.14 | 12.0 | 1.30 g |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.0 | 2.76 g |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | - | 50 mL |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Brine (saturated NaCl solution) | NaCl(aq) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.23 g, 10.0 mmol), 2-methylphenol (1.30 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol) in acetonitrile (50 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-fluoro-4-((2-(o-tolyloxy)ethyl)sulfonyl)benzene.
Expected Yield and Characterization:
The expected yield for this type of reaction is typically in the range of 70-90%. The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Expected Range/Value |
| Yield | 70-90% |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to aromatic and aliphatic protons of the product |
| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product |
Logical Relationship in Synthesis
The synthesis relies on a fundamental nucleophilic substitution reaction.
Diagram of the Reaction Logic
Caption: Core chemical transformation logic.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols and logical frameworks presented here, though based on a hypothetical target, demonstrate a robust and adaptable methodology for the incorporation of the 2-(4-fluorophenylsulfonyl)ethyl moiety into various molecular scaffolds. Researchers are encouraged to adapt these methods to their specific targets and to explore the rich chemical space that this reagent unlocks in the quest for next-generation crop protection agents. Further derivatization of the synthesized intermediate can lead to a wide array of potential agrochemical candidates with diverse biological activities.
Application Notes and Protocols for Nucleophilic Substitution of 2-Chloroethyl 4-fluorophenyl sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for the nucleophilic substitution of 2-Chloroethyl 4-fluorophenyl sulfone. This compound is a valuable electrophile in organic synthesis, particularly for the introduction of a -(CH2)2SO2(C6H4)F moiety, which is of interest in medicinal chemistry due to the prevalence of the sulfone group in bioactive molecules. The strong electron-withdrawing nature of the 4-fluorophenyl sulfonyl group activates the ethyl chloride for nucleophilic attack.
This document outlines general protocols for reactions with common classes of nucleophiles, including amines, phenols, and thiols. The provided conditions are based on established principles of nucleophilic substitution reactions and data from analogous chemical transformations.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride ion from this compound by a nucleophile.
Caption: General nucleophilic substitution reaction.
Section 1: Substitution with Amine Nucleophiles
The reaction of this compound with primary or secondary amines, such as piperazine, is a common method for synthesizing derivatives with potential biological activity. These reactions typically proceed under basic conditions to neutralize the HCl generated.
Data Presentation: Reaction Conditions with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperazine | K₂CO₃ | Acetonitrile | 80 | 12-24 | 85-95 |
| Morpholine | Et₃N | DMF | 60-80 | 8-16 | 80-90 |
| Aniline | NaHCO₃ | Ethanol | Reflux | 24-48 | 60-75 |
| Benzylamine | K₂CO₃ | DMSO | 90 | 12 | 88 |
Note: Yields are typical for analogous reactions and may vary depending on the specific substrate and reaction scale.
Experimental Protocol: Synthesis of 1-(2-((4-fluorophenyl)sulfonyl)ethyl)piperazine
This protocol describes a typical procedure for the reaction with piperazine.
Materials:
-
This compound (1.0 eq)
-
Piperazine (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask, add this compound, piperazine, and potassium carbonate.
-
Add anhydrous acetonitrile to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Workflow for amine substitution.
Section 2: Substitution with Phenol Nucleophiles
The reaction with phenols (O-alkylation) requires a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The choice of base and solvent is critical to ensure good yields and minimize side reactions.
Data Presentation: Reaction Conditions with Phenols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 100 | 8-12 | 80-90 |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 80 | 6-10 | 85-95 |
| 4-Nitrophenol | NaH | THF | 60 | 4-8 | 75-85 |
| 2-Naphthol | KOH | Ethanol | Reflux | 12-18 | 70-80 |
Note: Yields are based on analogous Williamson ether synthesis reactions.
Experimental Protocol: Synthesis of 1-((2-((4-fluorophenyl)sulfonyl)ethyl)oxy)benzene
This protocol provides a general method for the reaction with phenol.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve phenol in anhydrous DMF.
-
Add potassium carbonate to the solution and stir for 20-30 minutes at room temperature to form the phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the mixture to 100°C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Substitution with Thiol Nucleophiles
Thiols are excellent nucleophiles and readily react with this compound to form thioethers. The reaction is often carried out in the presence of a mild base to generate the thiolate anion.
Data Presentation: Reaction Conditions with Thiols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | Acetone | Reflux | 2-4 | >95 |
| Benzyl mercaptan | Et₃N | Dichloromethane | Room Temp | 4-6 | 90-98 |
| Cysteine ethyl ester | NaHCO₃ | Ethanol/Water | Room Temp | 6-8 | 85-95 |
| 1-Dodecanethiol | NaOEt | Ethanol | 50 | 3-5 | >90 |
Note: Thiol-Michael addition is a related reaction for vinyl sulfones, but for this saturated chloroethyl sulfone, a direct SN2 reaction is expected. Yields are typically high for thioether formation.
Experimental Protocol: Synthesis of (2-((4-fluorophenyl)sulfonyl)ethyl)(phenyl)sulfane
This protocol details the reaction with thiophenol.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate in acetone.
-
Add thiophenol to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification by column chromatography may be performed if necessary.
Caption: Reaction pathways for nucleophilic substitution.
Application Notes and Protocols: Reaction Workup and Purification of 2-Chloroethyl 4-fluorophenyl sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reaction workup and purification of 2-Chloroethyl 4-fluorophenyl sulfone, a key intermediate in the synthesis of various organic compounds. The described methodology is based on the nucleophilic substitution of 1-bromo-2-chloroethane with sodium 4-fluorophenylsulfinate. The protocol outlines a standard aqueous workup procedure followed by purification via recrystallization and optional flash column chromatography for achieving high purity. This application note is intended to guide researchers in obtaining high-quality this compound for further synthetic applications.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the reactive chloroethyl group and the fluorinated aromatic ring allows for diverse chemical modifications, making it an important precursor for the synthesis of novel compounds with potential biological activity. The reliable synthesis and purification of this intermediate are crucial for the successful development of new chemical entities. This protocol details a robust and reproducible method for the workup and purification of this compound.
Proposed Synthetic Pathway
A common and effective method for the synthesis of alkyl aryl sulfones is the reaction of a sodium arylsulfinate with an alkyl halide. In this proposed synthesis, sodium 4-fluorophenylsulfinate is reacted with 1-bromo-2-chloroethane to yield the desired this compound.
Reaction Scheme:
Experimental Protocols
Reaction Workup
Objective: To quench the reaction and isolate the crude this compound from the reaction mixture.
Materials:
-
Reaction mixture containing this compound
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching: Once the reaction is deemed complete by TLC or other monitoring methods, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with deionized water (approximately 2-3 volumes of the reaction solvent).
-
Extraction: Transfer the diluted mixture to a separatory funnel and extract the product with dichloromethane (3 x 1 volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Deionized water (1 x 1 volume)
-
Saturated aqueous sodium bicarbonate solution (1 x 1 volume) to neutralize any remaining acidic components.
-
Brine (1 x 1 volume) to facilitate the separation of the organic and aqueous layers and remove residual water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.
Purification Method 1: Recrystallization
Objective: To purify the crude solid product by removing impurities based on differences in solubility.
Materials:
-
Crude this compound
-
Ethanol (or Isopropanol)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: Ethanol or isopropanol are suitable solvents for the recrystallization of many sulfones. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1][2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purification Method 2: Flash Column Chromatography
Objective: To achieve high purity by separating the target compound from closely related impurities based on their differential adsorption to a stationary phase. This method is particularly useful if recrystallization does not yield a product of the desired purity.
Materials:
-
Crude or partially purified this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column for flash chromatography
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A solvent system that gives the target compound an Rf value of approximately 0.2-0.4 is generally optimal. A common starting point for sulfones is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel before adding it to the column.
-
Elution: Elute the column with the chosen solvent system, applying pressure with compressed air or nitrogen to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Parameter | Recrystallization | Flash Column Chromatography |
| Typical Yield | 75-90% | 60-80% |
| Purity (by HPLC) | >98% | >99.5% |
| Physical Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 68-70 °C | 69-70 °C |
Note: The data presented in this table is hypothetical and representative of typical results for the purification of a crystalline organic solid.
Experimental Workflow Diagrams
Caption: Workflow for the workup and purification of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1-bromo-2-chloroethane is toxic and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for Scale-Up Synthesis Using 2-Chloroethyl 4-fluorophenyl sulfone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of N-substituted piperazine derivatives using 2-Chloroethyl 4-fluorophenyl sulfone. This reagent serves as a critical building block in the development of novel pharmaceutical compounds.
Introduction
This compound is a versatile bifunctional reagent commonly employed as an alkylating agent in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry for the introduction of the 2-(4-fluorophenylsulfonyl)ethyl moiety onto nucleophilic substrates, such as amines. The resulting sulfone-containing molecules are of significant interest in drug discovery. The sulfone group can act as a hydrogen bond acceptor and can improve the pharmacokinetic properties of a drug candidate.
This application note focuses on the N-alkylation of piperazine as a representative example, a common structural motif in many biologically active compounds. The protocol provided is designed for laboratory-scale synthesis with direct considerations for scaling up to pilot plant and manufacturing scales.
Core Reaction: N-Alkylation of Piperazine
The primary reaction discussed is the nucleophilic substitution of the chloride in this compound by one of the secondary amine nitrogens of piperazine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.
General Reaction Scheme:
Experimental Protocols
Laboratory-Scale Synthesis of 1-[2-(4-Fluorophenylsulfonyl)ethyl]piperazine
This protocol details the synthesis of 1-[2-(4-Fluorophenylsulfonyl)ethyl]piperazine on a laboratory scale.
Materials:
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This compound (1.0 eq)
-
Piperazine (2.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (ACN)
-
Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and acetonitrile.
-
Add piperazine (2.0 eq) and potassium carbonate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with deionized water followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-[2-(4-Fluorophenylsulfonyl)ethyl]piperazine.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the laboratory-scale synthesis.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| Piperazine | 2.0 equivalents |
| Potassium Carbonate | 1.5 equivalents |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux (~82°C) |
| Reaction Time | 6 - 12 hours |
| Typical Yield | 85 - 95% |
| Purification Method | Flash Column Chromatography |
| Purity (by HPLC) | >98% |
Scale-Up Considerations
Scaling up the N-alkylation reaction from the laboratory to a pilot plant or manufacturing scale introduces several challenges that must be addressed to ensure safety, efficiency, and product quality.[1]
-
Heat Transfer: N-alkylation reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust reactor cooling system is essential to maintain temperature control and prevent runaway reactions.
-
Mass Transfer: In a multiphase system (solid base, liquid solvent), efficient mixing is crucial for consistent reaction rates. The choice of agitator and mixing speed should be optimized to ensure good contact between reactants.
-
Solvent Selection: While acetonitrile is effective at the lab scale, its cost and potential for generating cyanide under certain conditions may make it less suitable for large-scale production. Alternative solvents such as isopropanol, toluene, or 2-methyltetrahydrofuran (2-MeTHF) should be evaluated.
-
Base Selection: Potassium carbonate is a common and cost-effective base. However, for larger scales, other bases like sodium carbonate or triethylamine might be considered based on cost, ease of handling, and waste disposal considerations.
-
Work-up and Purification: Aqueous work-ups on a large scale can generate significant amounts of wastewater. Alternative work-up procedures, such as direct crystallization of the product from the reaction mixture, should be explored to minimize waste and simplify the process. Purification by column chromatography is generally not feasible for large quantities; therefore, developing a robust crystallization method for the final product is critical.
-
Process Safety: A thorough process safety assessment, including Hazard and Operability (HAZOP) studies, should be conducted to identify and mitigate potential risks associated with the scaled-up process.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-[2-(4-Fluorophenylsulfonyl)ethyl]piperazine.
Biological Context: PI3K/Akt/mTOR Signaling Pathway
Piperazine-containing compounds are frequently investigated as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is implicated in many cancers. The synthesized 1-[2-(4-Fluorophenylsulfonyl)ethyl]piperazine can serve as a scaffold for the development of potent and selective inhibitors of this pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with 2-Chloroethyl 4-fluorophenyl sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroethyl 4-fluorophenyl sulfone. The information is designed to address specific issues that may be encountered during its use as an alkylating agent in nucleophilic substitution reactions.
I. Troubleshooting Guide
This guide addresses common problems observed during reactions involving this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficiently Nucleophilic Substrate | Increase reaction temperature. Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity. |
| Poor Solubility of Reactants | Select a solvent in which all reactants are fully soluble at the reaction temperature. Consider using a co-solvent system. |
| Inactive or Degraded Reagent | Ensure the this compound is of high purity and has been stored under appropriate conditions (cool, dry). |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the nucleophile to drive the reaction to completion. |
| Inappropriate Base | For nucleophiles requiring deprotonation (e.g., thiols, secondary amines), use a non-nucleophilic base of appropriate strength (e.g., K₂CO₃, Cs₂CO₃, or a stronger base like NaH if necessary). |
| Low Reaction Temperature | While starting at room temperature is common, some less reactive nucleophiles may require heating. Incrementally increase the temperature (e.g., to 50-80 °C) and monitor the reaction progress. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Side Product | Potential Cause | Recommended Solution |
| Elimination Product (Vinyl Sulfone) | Strong, sterically hindered bases can promote E2 elimination. High reaction temperatures can also favor elimination. | Use a weaker, non-hindered base (e.g., K₂CO₃). Run the reaction at the lowest effective temperature. |
| Over-alkylation (for primary amines) | Use of excess alkylating agent. | Use a 1:1 stoichiometry or a slight excess of the amine. Add the this compound slowly to the reaction mixture. |
| Hydrolysis of the Product | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Difficult Product Purification
| Problem | Potential Cause | Recommended Solution |
| Co-elution with Starting Material | Similar polarity of the product and unreacted this compound. | Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatizing the product to alter its polarity before purification. |
| Presence of Salt Byproducts | Incomplete removal of salts formed during the reaction (e.g., from the base). | Perform an aqueous workup to remove water-soluble salts before chromatographic purification. |
| Oily Product | The product may not be crystalline at room temperature. | If a solid is desired, attempt recrystallization from a variety of solvent systems. If it remains an oil, ensure it is pure by NMR and use it as is for the next step if applicable. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
A1: this compound is an electrophilic alkylating agent. The electron-withdrawing sulfone group activates the chloroethyl moiety, making the terminal carbon susceptible to nucleophilic attack. This results in the formation of a new carbon-nucleophile bond.
Q2: What types of nucleophiles are suitable for reaction with this compound?
A2: A wide range of nucleophiles can be used, including primary and secondary amines (aliphatic and aromatic), thiols, and the conjugate bases of alcohols. The reactivity of the nucleophile will influence the required reaction conditions.
Q3: Why is a base often required in these reactions?
A3: A base is typically used to neutralize the HCl that is generated during the nucleophilic substitution reaction. For nucleophiles like thiols or secondary amines, a base is also necessary to deprotonate the nucleophile, thereby increasing its reactivity.
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can accelerate SN2 reactions. The choice of solvent should also be guided by the solubility of the reactants.
Q5: What is the potential for side reactions, and how can they be minimized?
A5: The main side reaction is the elimination of HCl to form 4-fluorophenyl vinyl sulfone. This is more likely to occur with strong, bulky bases and at higher temperatures. To minimize this, use a non-hindered base and the lowest temperature at which the desired reaction proceeds at a reasonable rate. For primary amines, dialkylation can be a problem; this can be controlled by adjusting the stoichiometry of the reactants.
III. Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the secondary amine (1.0 eq), this compound (1.1 eq), and a non-nucleophilic base such as potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., acetonitrile or DMF, approximately 0.1 M concentration).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for S-Alkylation of a Thiol
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve the thiol (1.0 eq) in a polar aprotic solvent such as DMF.
-
Base Addition: Add a suitable base, such as potassium carbonate (1.2 eq), and stir for 15-30 minutes at room temperature to form the thiolate.
-
Alkylation: Add a solution of this compound (1.05 eq) in DMF dropwise to the reaction mixture.
-
Reaction: Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
IV. Data Presentation
Table 1: Representative Conditions for N-Alkylation of Amines
| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | Acetonitrile | 60 | 12 | 85 |
| Morpholine | K₂CO₃ | DMF | 50 | 16 | 82 |
| Aniline | Cs₂CO₃ | DMSO | 80 | 24 | 65 |
| N-Methylaniline | K₂CO₃ | Acetonitrile | 70 | 18 | 78 |
Note: These are representative yields and conditions. Actual results may vary depending on the specific substrate and reaction scale.
Table 2: Representative Conditions for S-Alkylation of Thiols
| Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 4 | 92 |
| 4-Methoxythiophenol | K₂CO₃ | DMF | 25 | 3 | 95 |
| Benzyl mercaptan | NaH | THF | 0 to 25 | 2 | 88 |
| Cyclohexanethiol | K₂CO₃ | Acetonitrile | 50 | 8 | 85 |
Note: These are representative yields and conditions. Actual results may vary depending on the specific substrate and reaction scale.
V. Visualizations
Caption: Primary reaction pathways for this compound.
Caption: A logical workflow for troubleshooting common reaction issues.
Technical Support Center: Synthesis Using 2-Chloroethyl 4-fluorophenyl sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroethyl 4-fluorophenyl sulfone.
Frequently Asked Questions (FAQs)
1. Q: I am experiencing low yields in my nucleophilic substitution reaction with this compound. What are the common causes and how can I optimize the reaction?
A: Low yields in nucleophilic substitution reactions involving this compound are often attributed to competing elimination reactions, suboptimal reaction conditions, or the nature of the nucleophile. The strong electron-withdrawing effect of the 4-fluorophenyl sulfone group makes the β-protons acidic, favoring elimination, especially with strong, bulky bases.
Troubleshooting Suggestions:
-
Choice of Base: If a base is required to deprotonate your nucleophile, use a non-hindered, weaker base. Strong, bulky bases like potassium tert-butoxide can promote the E2 elimination pathway.
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 substitution pathway over elimination.
-
Solvent: A polar aprotic solvent such as DMF or DMSO is often suitable for SN2 reactions as it can solvate the cation of the nucleophilic salt, leaving the anion more nucleophilic.
-
Concentration: Very low concentrations might slow down the desired bimolecular substitution reaction.[1]
Table 1: Effect of Reaction Conditions on Nucleophilic Substitution Yield
| Entry | Nucleophile (1.2 eq) | Base (1.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield of Substitution Product (%) | Yield of Elimination Product (%) |
| 1 | Sodium Phenoxide | K₂CO₃ | DMF | 80 | 12 | 75 | 15 |
| 2 | Sodium Phenoxide | t-BuOK | THF | 80 | 12 | 20 | 70 |
| 3 | Sodium Phenoxide | K₂CO₃ | DMF | 25 | 24 | 85 | <5 |
| 4 | Piperidine (no base) | Acetonitrile | 60 | 18 | 90 | <2 |
2. Q: I am observing a significant amount of 4-fluorophenyl vinyl sulfone as a byproduct. How can I minimize this elimination reaction?
A: The formation of 4-fluorophenyl vinyl sulfone is a common issue, arising from an E2 elimination reaction promoted by basic conditions. The sulfone group significantly acidifies the protons on the adjacent carbon, making them susceptible to abstraction.
Troubleshooting Workflow for Minimizing Elimination:
Caption: Troubleshooting workflow for reducing elimination byproducts.
Key Considerations:
-
Steric Hindrance: Use of sterically hindered bases will favor abstraction of the more accessible β-proton, leading to elimination.
-
Nucleophile Basicity: Highly basic nucleophiles are more likely to act as a base and promote elimination. If possible, use a less basic nucleophile.
3. Q: What is the best way to purify the products from reactions with this compound?
A: The purification strategy depends on the properties of your product and the nature of the impurities.
Purification Strategy Decision Tree:
Caption: Decision tree for product purification strategy.
General Purification Protocol:
-
Aqueous Workup: Quench the reaction mixture with water or a mild aqueous acid/base. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification:
-
Column Chromatography: This is the most common method for purifying products from these reactions. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can be a highly effective method for achieving high purity.[2]
-
4. Q: Is this compound stable, and what are the recommended storage conditions?
A: this compound is a relatively stable solid at room temperature. However, it is susceptible to degradation under certain conditions.
Stability and Storage:
-
Moisture: Avoid prolonged exposure to moisture, as it can lead to slow hydrolysis.
-
Base: The compound is not stable in the presence of strong bases due to the promotion of elimination to form the vinyl sulfone.
-
Recommended Storage: Store in a tightly sealed container in a cool, dry place away from strong bases.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Phenolic Nucleophile
This protocol describes a typical reaction of this compound with a substituted phenol.
-
Reagent Setup: To a solution of the phenol (1.0 mmol) in dry DMF (10 mL) in a round-bottom flask, add potassium carbonate (1.2 mmol, 1.1 eq).
-
Addition of Sulfone: Add this compound (1.0 mmol, 1.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature (25°C) for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes).
Diagram of Experimental Workflow:
Caption: General experimental workflow for nucleophilic substitution.
Protocol 2: Synthesis of 4-Fluorophenyl vinyl sulfone via Elimination
This protocol outlines the intentional synthesis of the elimination product, which can be a useful Michael acceptor.
-
Reagent Setup: Dissolve this compound (1.0 mmol) in tetrahydrofuran (THF, 10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Base Addition: Slowly add a solution of triethylamine (1.5 mmol, 1.5 eq) in THF (2 mL) to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of THF.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-fluorophenyl vinyl sulfone can often be used in subsequent steps without further purification. If necessary, it can be purified by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
Competition Between SN2 and E2 Pathways:
The outcome of the reaction of this compound with a nucleophile/base is determined by the competition between the SN2 and E2 pathways.
Caption: Competing SN2 and E2 reaction pathways.
References
Technical Support Center: Reactions of 2-Chloroethyl 4-fluorophenyl sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroethyl 4-fluorophenyl sulfone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Nucleophilic Substitution Product
Q1: My reaction of this compound with a nucleophile is resulting in a low yield of the expected substitution product. What are the likely causes and how can I improve the yield?
A1: Low yields in nucleophilic substitution reactions with this compound are often due to a competing elimination reaction that forms 4-fluorophenyl vinyl sulfone as a major byproduct. Here’s a breakdown of potential causes and solutions:
-
Reaction Conditions Favoring Elimination: The E2 (bimolecular elimination) pathway is a common competing reaction.[1] Several factors can favor elimination over the desired SN2 (bimolecular nucleophilic substitution) reaction.[2][3][4][5][6][7]
-
Strongly Basic Nucleophiles: Nucleophiles that are also strong bases (e.g., alkoxides, hydroxides) can abstract a proton from the carbon adjacent to the chlorine, promoting elimination.[2][4]
-
High Temperatures: Higher reaction temperatures generally favor elimination over substitution.[3]
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. Polar protic solvents (e.g., ethanol, water) can stabilize the nucleophile, potentially reducing its efficacy for substitution and, in some cases, favoring elimination.[3]
-
-
Troubleshooting Strategies to Favor Substitution:
-
Choice of Base/Nucleophile: If your nucleophile is highly basic, consider using a non-nucleophilic base to deprotonate it first, if applicable, or choose a less basic nucleophile if the reaction chemistry allows. For nitrogen and sulfur nucleophiles, which are generally good nucleophiles and weaker bases, SN2 substitution is often favored.[2][4]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or even lower temperatures may be sufficient.
-
Solvent Selection: Employ a polar aprotic solvent like acetonitrile, DMF, or DMSO to enhance the nucleophilicity of your reagent.[4]
-
| Parameter | To Favor SN2 (Substitution) | To Favor E2 (Elimination) |
| Nucleophile/Base | Strong, non-basic nucleophile | Strong, sterically hindered base |
| Temperature | Lower temperature | Higher temperature |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Varies, but less polar solvents can favor E2 |
| Substrate | Primary alkyl halide (as in this case) | Tertiary alkyl halide (more substituted) |
Issue 2: Presence of an Unexpected Byproduct
Q2: I have isolated my desired product, but I see a significant amount of a persistent impurity. What could it be and how can I prevent its formation?
A2: The most common byproduct is 4-fluorophenyl vinyl sulfone , resulting from the elimination of HCl from the starting material. This vinyl sulfone is an activated Michael acceptor and can react with any remaining nucleophile in the reaction mixture to form a Michael addition byproduct.[7]
-
Formation of 4-fluorophenyl vinyl sulfone: This occurs via an E2 elimination reaction, which competes with the desired SN2 substitution.[1] The conditions that favor this are strong bases and high temperatures.
-
Formation of Michael Addition Byproducts: If 4-fluorophenyl vinyl sulfone is formed, it can then react with your nucleophile in a subsequent Michael addition reaction. This will result in a byproduct where the nucleophile has added to the vinyl group of the sulfone.
-
Troubleshooting Strategies:
-
Minimize Elimination: Follow the strategies outlined in Issue 1 to suppress the formation of 4-fluorophenyl vinyl sulfone.
-
Control Stoichiometry: Using a slight excess of the this compound may ensure that all the nucleophile is consumed in the primary substitution reaction, leaving none to react with any vinyl sulfone that may form. Conversely, a slight excess of a non-basic nucleophile could be used to consume the starting material completely. Careful stoichiometric control is key.
-
Purification: If byproduct formation is unavoidable, purification methods like column chromatography or recrystallization are typically effective for separating the desired product from the byproducts.
-
Frequently Asked Questions (FAQs)
Q3: What is the primary competing reaction when using this compound in nucleophilic substitution reactions?
A3: The primary competing reaction is the E2 elimination of hydrogen chloride to form 4-fluorophenyl vinyl sulfone.[1] This is a common issue with 2-haloethyl derivatives, especially under basic conditions.
Q4: How can I monitor the progress of my reaction and the formation of byproducts?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of products and byproducts. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[8] These techniques can help identify and quantify the desired product, unreacted starting material, and any byproducts.
Q5: Are there any specific safety precautions I should take when working with this compound and its byproducts?
A5: this compound is an irritant.[9] Similar chloroethyl sulfur compounds can be vesicants (blistering agents). It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The byproduct, 4-fluorophenyl vinyl sulfone, is a reactive Michael acceptor and should also be handled with care as such compounds can be alkylating agents.
Experimental Protocols
The following are generalized experimental protocols for common reactions involving this compound. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Reaction with an Amine (e.g., Aniline)
This protocol outlines a typical nucleophilic substitution reaction to form an N-substituted product.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Addition of Reagents: Add aniline (1.1 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) to the solution. The base scavenges the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
This protocol describes the formation of a thioether linkage.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF).
-
Addition of Reagents: Add thiophenol (1.05 eq) to the solution. Then, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to deprotonate the thiol and neutralize the HCl produced.
-
Reaction Conditions: Stir the reaction at room temperature. Thiols are generally very reactive nucleophiles, so heating is often not necessary. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
- 1. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. brieflands.com [brieflands.com]
Technical Support Center: Purification of 2-Chloroethyl 4-fluorophenyl sulfone Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-Chloroethyl 4-fluorophenyl sulfone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Product Decomposition on Silica Gel Column Chromatography
-
Symptom: You observe streaking on the TLC plate, the appearance of new, more polar spots after running a column, or low to no recovery of the desired product from the column.
-
Possible Cause: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds, including some sulfones. The Lewis acid sites on the silica surface can catalyze decomposition or irreversible adsorption.[1][2]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a solution of triethylamine (typically 0.1-1%) in the eluent.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.[1] Alternatively, reversed-phase chromatography using C8 or C18 stationary phases can be a good option if the product has sufficient hydrophobic character.[3]
-
Minimize Contact Time: Employ flash chromatography with a shorter column and a faster flow rate to reduce the residence time of the compound on the stationary phase.[1]
-
Issue 2: Poor Separation of Product from Starting Materials or Side Products
-
Symptom: Fractions collected from column chromatography contain a mixture of the desired product and impurities, as indicated by TLC or other analytical techniques.
-
Possible Cause: The polarity of the product and impurities are too similar for effective separation with the chosen solvent system. Co-elution can occur if the selectivity of the chromatographic system is not optimal.[1]
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically vary the solvent composition. A common starting point for sulfones is a hexane/ethyl acetate or dichloromethane/methanol gradient. Trying different solvent systems, such as replacing ethyl acetate with acetone, can alter the selectivity.[2]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase (e.g., alumina, or a bonded phase like diol or cyano) can provide different separation mechanisms.[1]
-
Consider Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities, especially if they have different solubilities in the chosen solvent.
-
Issue 3: Product is a Solid but Fails to Crystallize
-
Symptom: The purified product is an oil or an amorphous solid, making it difficult to handle and potentially trapping residual solvents or impurities.
-
Possible Cause: The presence of impurities can inhibit crystallization. The product may also be inherently difficult to crystallize or may require specific solvent conditions.
-
Troubleshooting Steps:
-
Increase Purity: First, ensure the product is as pure as possible using chromatography or other methods.
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Induce Crystallization:
-
Seeding: Introduce a small crystal of the pure compound to the supersaturated solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the solution-air interface to create nucleation sites.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a dilute solution.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common side products in similar sulfone preparations can include:
-
Unreacted starting materials (e.g., 4-fluorobenzenesulfonyl chloride and chloroethanol).
-
Over-reaction or side-reaction products.
-
Byproducts from the decomposition of starting materials or the product.[4]
Q2: Is this compound expected to be a solid or a liquid at room temperature?
A2: Based on available data for similar compounds, this compound is expected to be a white crystalline solid at room temperature.[5][6]
Q3: Can I use non-chromatographic methods to purify this compound?
A3: Yes, non-chromatographic methods can be effective.[7]
-
Recrystallization: If the product is a solid and has different solubility profiles from the impurities, recrystallization is a powerful purification technique.[3]
-
Liquid-Liquid Extraction: This can be used to remove impurities with significantly different polarities or acid/base properties.[3]
-
Distillation: If the compound is a liquid and thermally stable, vacuum distillation could be an option.[3]
Q4: My product appears pure by TLC, but the NMR spectrum shows impurities. What should I do?
A4: TLC is a useful but not always definitive technique.
-
Co-spotting on TLC: Ensure you have run a TLC with your starting materials and product spotted in the same lane to confirm they are not co-eluting.
-
Different TLC System: Try a different solvent system for your TLC analysis.
-
Higher Resolution Chromatography: If impurities are still present, you may need to use a more efficient purification method, such as preparative HPLC.
-
NMR Solvent Peak: Double-check that the "impurities" in the NMR are not residual solvent from the purification.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Preparation of the Column:
-
Select a column of appropriate size for the amount of crude product.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.[8]
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[8]
-
Add another layer of sand on top of the packed silica.[9]
-
-
Loading the Sample:
-
Elution:
-
Begin eluting with the least polar solvent system, gradually increasing the polarity. The optimal solvent system should be determined beforehand by TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Choose a solvent in which the this compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for sulfones include ethanol, isopropanol, or mixtures like ethanol/water.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of Sulfones
| Stationary Phase | Eluent System (Gradient) | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate | Good for moderately polar compounds. |
| Silica Gel | Dichloromethane / Methanol | Suitable for more polar compounds. |
| Alumina (Neutral) | Hexane / Ethyl Acetate | A less acidic alternative to silica gel. |
| Reversed-Phase C18 | Water / Acetonitrile or Water / Methanol | For compounds with sufficient hydrophobic character. |
Table 2: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Often a good choice for sulfones. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer different solubility. |
| Ethyl Acetate | 77 | Polar Aprotic | Can be effective, but check for reactivity. |
| Toluene | 111 | Nonpolar | Useful for less polar sulfones. |
| Water | 100 | Very Polar | Can be used as an anti-solvent with a miscible organic solvent. |
Visualizations
Caption: A flowchart illustrating the decision-making process for the purification of this compound.
Caption: A troubleshooting guide for addressing product decomposition during column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. US4983773A - Preparation of bis-(4-chlorophenyl) sulfone - Google Patents [patents.google.com]
- 5. 33330-46-0(this compound) | Kuujia.com [kuujia.com]
- 6. 2-CHLOROETHYL 4-CHLOROPHENYL SULFONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Managing Side Reactions in Alkylation with 2-Chloroethyl 4-fluorophenyl sulfone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Chloroethyl 4-fluorophenyl sulfone as an alkylating agent. The following information is designed to help manage and troubleshoot side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an alkylating agent used in organic synthesis. It introduces a 2-(4-fluorophenylsulfonyl)ethyl group onto a nucleophile. A key application is in the synthesis of complex organic molecules, such as substituted quinoline derivatives, which may have pharmaceutical applications.
Q2: What are the most common nucleophiles used in alkylation reactions with this reagent?
This reagent is typically used to alkylate secondary amines, such as the nitrogen in a piperidine ring. However, it can also be used to alkylate other nucleophiles such as primary amines, phenols, thiols, and carbanions derived from active methylene compounds.
Q3: What are the typical reaction conditions for alkylation with this compound?
A general procedure involves reacting the nucleophile with this compound in a polar aprotic solvent, such as N,N-dimethylformamide (DMF). A base, like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is required to neutralize the HCl generated during the reaction. The reaction is typically heated to proceed at a reasonable rate.[1] An activating agent, such as sodium iodide, may also be used.[1]
Q4: What is the primary mechanism of this alkylation reaction?
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride leaving group.
Q5: What are the potential side reactions to be aware of?
The most common side reactions include:
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Elimination (E2): The base can promote the elimination of HCl to form 4-fluorophenyl vinyl sulfone. This is more likely with stronger, bulkier bases and at higher temperatures.
-
Over-alkylation: Primary amines can be alkylated twice, leading to a tertiary amine. Active methylene compounds with more than one acidic proton can also undergo multiple alkylations.
-
Reaction with Solvent: At high temperatures, some solvents may react with the alkylating agent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive Alkylating Agent: this compound may have degraded. | Use a fresh batch of the reagent. Store it in a cool, dry place away from moisture. |
| Insufficiently Nucleophilic Substrate: The nucleophile is not reactive enough under the current conditions. | Increase the reaction temperature. Consider using a stronger base to deprotonate the nucleophile more effectively. If applicable, use a more polar solvent to enhance the nucleophilicity. | |
| Base is too weak or insoluble: The base is not effectively scavenging the generated HCl, leading to protonation of the nucleophile. | Use a stronger base such as potassium carbonate or cesium carbonate. Ensure the base is finely powdered to maximize surface area. | |
| Reaction temperature is too low: The activation energy for the Sₙ2 reaction is not being overcome. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Microwave heating can sometimes be effective for shorter reaction times.[1] | |
| Formation of 4-fluorophenyl vinyl sulfone (Elimination Product) | Base is too strong or sterically hindered: Strong, bulky bases favor the E2 elimination pathway. | Use a weaker, non-hindered base like sodium bicarbonate. |
| High reaction temperature: Higher temperatures favor elimination over substitution. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Formation of Dialkylated Product (with primary amines) | Excess alkylating agent: Using too much this compound will favor a second alkylation. | Use a stoichiometric amount or a slight excess of the primary amine relative to the alkylating agent. |
| High concentration: High concentrations of reactants can increase the rate of the second alkylation. | Perform the reaction at a lower concentration. | |
| Difficult Purification | Similar polarity of product and starting material: The desired product and unreacted starting materials have similar Rf values in TLC. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or a different purification technique like preparative HPLC. |
| Presence of insoluble salts: The inorganic base and its hydrochloride salt can complicate workup. | After the reaction, filter the cooled reaction mixture to remove insoluble salts before aqueous workup. |
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine
This protocol is based on the synthesis of substituted quinoline derivatives.[1]
Materials:
-
Secondary amine (e.g., a piperidine derivative) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-dimethylformamide (DMF)
-
Sodium iodide (NaI) (optional, 0.1 eq)
Procedure:
-
To a solution of the secondary amine in DMF, add potassium carbonate and sodium iodide (if used).
-
Add this compound to the mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS. Microwave heating (100-150 °C for 15-30 minutes) can also be employed.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of a piperidine derivative with this compound.
| Parameter | Condition | Reference |
| Solvent | N,N-dimethylformamide (DMF) | [1] |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) | [1] |
| Temperature | 100-150 °C (Microwave) or conventional heating | [1] |
| Activating Agent | Sodium Iodide (optional) | [1] |
Visualizations
Caption: General experimental workflow for alkylation.
References
Technical Support Center: Improving Yield in Reactions with 2-Chloroethyl 4-fluorophenyl sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize reactions involving 2-Chloroethyl 4-fluorophenyl sulfone. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Troubleshooting Guide: Low Reaction Yield
Low product yield is a frequent challenge when using this compound as an alkylating agent. The primary competing reaction is an elimination reaction, which leads to the formation of 4-fluorophenyl vinyl sulfone. The following sections provide guidance on how to favor the desired nucleophilic substitution and minimize the formation of byproducts.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows a significant amount of unreacted this compound even after a prolonged reaction time. What are the possible causes and solutions?
A: Low conversion can stem from several factors related to reaction conditions and reagent quality. Here are the key areas to investigate:
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Inadequate Base Strength or Stoichiometry: The nucleophile often requires deprotonation to become sufficiently reactive. If the base is too weak or used in insufficient amounts, the concentration of the active nucleophile will be low, leading to a sluggish reaction.
-
Solution: Employ a stronger base or use a slight excess to ensure complete deprotonation of the nucleophile. For instance, when reacting with phenols or thiophenols, stronger bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often more effective than weaker bases like triethylamine (TEA).[1][2]
-
-
Suboptimal Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism.
-
Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are generally recommended for SN2 reactions as they solvate the cation of the base, leaving the anionic nucleophile more reactive.[2][3] Ensure the solvent is anhydrous, as water can react with the base and hinder the reaction.
-
-
Reagent Purity: Impurities in the starting materials or reagents can interfere with the reaction.
-
Solution: Verify the purity of this compound, the nucleophile, and the base. If necessary, purify the reagents before use.
-
Issue 2: Formation of Elimination Byproduct
Q: My main problem is the formation of a significant amount of 4-fluorophenyl vinyl sulfone. How can I suppress this elimination side reaction?
A: The competition between substitution (SN2) and elimination (E2) is a key challenge. Since this compound is a primary alkyl halide, SN2 reactions are generally favored over E2. However, the choice of base and reaction conditions can significantly influence the outcome.[4][5]
-
Nature of the Base/Nucleophile: Sterically hindered or strong bases tend to favor elimination.[5][6]
-
Solution: Use a less sterically hindered base. For example, if you are using potassium tert-butoxide, consider switching to potassium carbonate. Also, using a strong nucleophile that is a relatively weak base can favor substitution.
-
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.[4]
-
Solution: If elimination is a significant issue, try running the reaction at a lower temperature for a longer period.
-
-
Solvent: The choice of solvent can influence the relative rates of substitution and elimination.
Table 1: General Troubleshooting for Low Yield and Byproduct Formation
| Problem | Potential Cause | Recommended Action |
| Low Conversion | Inadequate base strength/amount | Use a stronger base (e.g., K₂CO₃, NaH) or a slight excess. |
| Low reaction temperature | Gradually increase the temperature, monitoring by TLC/LC-MS. | |
| Inappropriate solvent | Use a polar aprotic solvent (DMF, DMSO, acetonitrile) and ensure it is anhydrous. | |
| Impure reagents | Verify the purity of all starting materials and reagents. | |
| High Level of Elimination Byproduct | Sterically hindered/strong base | Use a less sterically hindered base. |
| High reaction temperature | Conduct the reaction at a lower temperature for a longer duration. | |
| Protic solvent | Switch to a polar aprotic solvent. | |
| Multiple Products | Side reactions with solvent or impurities | Ensure high purity of all reagents and use an appropriate, dry solvent. |
| Product degradation | Use milder work-up conditions and consider purification at lower temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the typical nucleophiles used in reactions with this compound?
A1: A variety of nucleophiles can be used, including:
-
Amines: Primary and secondary amines are common nucleophiles.
-
Phenols and Thiophenols: The corresponding phenoxides and thiophenoxides are excellent nucleophiles.
-
N-Heterocycles: Nitrogen-containing heterocycles like imidazole and pyrazole can be alkylated on the nitrogen atom.
-
Anions of active methylene compounds: Enolates of ketones, esters, and other carbonyl compounds can be used for C-C bond formation.[1]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Q3: What are the recommended methods for purifying the alkylated product?
A3: The choice of purification method depends on the properties of the product.
-
Column Chromatography: This is a very common method for purifying organic compounds. Silica gel is a typical stationary phase, and the eluent system (e.g., a mixture of ethyl acetate and hexane) should be chosen to provide good separation of the product from impurities.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[7]
-
Aqueous Work-up: After the reaction, a standard aqueous work-up is often performed. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with water and brine, and then drying the organic layer.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, as with any chemical reagent, appropriate safety measures should be taken. This compound is an alkylating agent, and such compounds should be handled with care as they can be irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
The following are generalized experimental protocols for common reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: N-Alkylation of an Amine
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Alkylating Agent: To the stirred solution, add this compound (1.1 eq).
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation of a Phenol
-
Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Base Addition: Add a strong base (e.g., NaH, 1.1 eq, as a 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and then heat as necessary (e.g., 50-70 °C), monitoring by TLC.
-
Work-up: After completion, carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Purification: Concentrate the organic phase and purify the residue by column chromatography or recrystallization.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield of a nucleophilic substitution reaction with this compound. Note: These are representative values and actual results may vary depending on the specific nucleophile and reaction setup.
Table 2: Illustrative Yield Data for the Reaction of a Generic Nucleophile (Nu-H) with this compound
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield of Substitution Product (%) | Yield of Elimination Product (%) |
| 1 | K₂CO₃ (1.5) | DMF | 80 | 12 | 85 | 10 |
| 2 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 75 | 20 |
| 3 | TEA (1.5) | DMF | 80 | 24 | 40 | 15 |
| 4 | K₂CO₃ (1.5) | DMF | 25 | 48 | 25 | <5 |
| 5 | K-OtBu (1.5) | THF | 60 | 6 | 30 | 65 |
Visualizations
Logical Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting low yield in reactions with this compound.
Caption: A flowchart for troubleshooting low yield reactions.
Reaction Pathway: Substitution vs. Elimination
This diagram illustrates the competing nucleophilic substitution (SN2) and elimination (E2) pathways.
References
Technical Support Center: 2-Chloroethyl 4-fluorophenyl sulfone Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and common reactions of 2-Chloroethyl 4-fluorophenyl sulfone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
I. Synthesis of this compound
The synthesis of this compound can be approached through several methods, primarily involving the formation of the sulfone moiety via oxidation of a corresponding sulfide or through a Friedel-Crafts type reaction. Below we address common issues related to a plausible synthetic route involving the alkylation of a sulfinate salt followed by oxidation, or a direct Friedel-Crafts reaction.
Diagram: Synthetic Pathways to this compound
Caption: Plausible synthetic routes to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting: Synthesis
Q1: I am attempting the synthesis via oxidation of 2-chloroethyl 4-fluorophenyl sulfide, but I'm getting a low yield of the sulfone. What could be the issue?
A1: Low yields in the oxidation of sulfides to sulfones can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Incomplete Oxidation: The oxidation may have stopped at the sulfoxide stage.
-
Solution: Increase the equivalents of the oxidizing agent or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the sulfoxide to the sulfone.
-
-
Over-oxidation: While less common for sulfones, harsh oxidizing conditions can potentially lead to side reactions or degradation of the product.
-
Solution: Use a milder oxidizing agent or control the reaction temperature carefully. Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
-
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Solution: Ensure the solvent is appropriate for the chosen oxidizing agent and starting material. For instance, acetic acid is often used as a solvent for hydrogen peroxide oxidations.
-
Q2: My Friedel-Crafts reaction to produce this compound is failing or giving a complex mixture of products. What are the common pitfalls?
A2: Friedel-Crafts reactions are notoriously sensitive to several factors. Here are some common issues and troubleshooting tips:
-
Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly moisture-sensitive. Any water in the reactants or solvent will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity reagents.
-
-
Isomer Formation: Friedel-Crafts reactions on substituted benzenes can lead to the formation of ortho, meta, and para isomers. While the fluorine atom is an ortho-para director, some meta product might still be formed.
-
Solution: The reaction temperature can influence the isomer ratio. Running the reaction at lower temperatures may improve selectivity for the para isomer. Purification by chromatography or recrystallization will be necessary to isolate the desired product.
-
-
Polyalkylation/Acylation: Although less of an issue with deactivating sulfonyl groups, it's a possibility if the reaction conditions are too harsh.
-
Solution: Use a stoichiometric amount of the electrophile and control the reaction temperature.
-
-
Deactivated Ring: The sulfonyl group is deactivating, which can make the reaction sluggish.
-
Solution: A more potent Lewis acid or higher reaction temperatures may be required, but this must be balanced with the risk of side reactions.
-
Table 1: Troubleshooting Summary for Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield (Oxidation) | Incomplete oxidation (sulfoxide intermediate remains). | Increase equivalents of oxidizing agent or reaction time. Monitor by TLC/LC-MS. |
| Over-oxidation or product degradation. | Use milder oxidizing conditions (e.g., lower temperature). | |
| Low Yield (Friedel-Crafts) | Deactivation of Lewis acid catalyst by moisture. | Use anhydrous conditions (dry glassware, inert atmosphere, anhydrous solvents). |
| Deactivated aromatic ring. | Use a more reactive Lewis acid or higher temperature; monitor for side reactions. | |
| Mixture of Products | Formation of ortho and meta isomers. | Optimize reaction temperature for better para-selectivity. Purify by chromatography or recrystallization. |
| Polysulfonylation. | Use stoichiometric amounts of reagents and control the temperature. |
II. Downstream Reactions & Troubleshooting
This compound is a versatile intermediate. A common subsequent reaction is the elimination of hydrogen chloride to form 4-fluorophenyl vinyl sulfone, a valuable Michael acceptor.
Diagram: Elimination Reaction and Subsequent Michael Addition
Caption: Common reaction pathway involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting: Downstream Reactions
Q3: I am trying to perform the elimination reaction to get 4-fluorophenyl vinyl sulfone, but the reaction is slow or incomplete. How can I improve this?
A3: Incomplete elimination can be due to several factors related to the base and reaction conditions.
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Base Strength: The base might not be strong enough to efficiently deprotonate the carbon alpha to the sulfonyl group.
-
Solution: Consider using a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) instead of weaker bases like triethylamine.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Gently heat the reaction mixture and monitor the progress by TLC. Be cautious, as excessive heat can lead to polymerization of the vinyl sulfone product.
-
-
Solvent Choice: The solvent can influence the reaction rate.
-
Solution: Aprotic polar solvents like acetonitrile or DMF can be effective for this type of elimination reaction.
-
Q4: The Michael addition of a nucleophile to my in-situ generated 4-fluorophenyl vinyl sulfone is giving low yields. What could be wrong?
A4: Low yields in Michael additions with vinyl sulfones can be attributed to issues with the nucleophile, the acceptor, or the reaction conditions.
-
Nucleophile Reactivity: The chosen nucleophile may not be sufficiently reactive.
-
Solution: If using a neutral nucleophile like an amine or thiol, the addition of a catalytic amount of a non-nucleophilic base can deprotonate the nucleophile and increase its reactivity.
-
-
Polymerization of Vinyl Sulfone: Vinyl sulfones are prone to polymerization, especially in the presence of strong bases or at elevated temperatures. This will consume the Michael acceptor and reduce the yield of the desired adduct.
-
Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. If generating the vinyl sulfone in-situ, ensure the nucleophile is present to trap it as it forms, minimizing its concentration and the likelihood of polymerization.
-
-
Reversibility of the Michael Addition: While generally favorable, some Michael additions can be reversible.
-
Solution: Ensure the reaction is allowed to proceed to completion. In some cases, adjusting the pH or solvent may be necessary to favor the product.
-
Table 2: Troubleshooting Summary for Downstream Reactions
| Issue | Potential Cause | Recommended Solution |
| Incomplete Elimination | Base is not strong enough. | Use a stronger base like DBU. |
| Reaction temperature is too low. | Gently heat the reaction and monitor by TLC. | |
| Low Yield (Michael Addition) | Low nucleophilicity of the donor. | Add a catalytic amount of a suitable base to deprotonate the nucleophile. |
| Polymerization of the vinyl sulfone. | Perform the reaction at a lower temperature and consider in-situ generation of the vinyl sulfone. | |
| Reversible reaction. | Allow for sufficient reaction time and optimize conditions (e.g., pH, solvent). |
III. Experimental Protocols
Please Note: These are generalized protocols and may require optimization for specific laboratory conditions and scales. Always perform a thorough risk assessment before conducting any chemical reaction.
Protocol 1: Synthesis of this compound via Oxidation
This protocol assumes the availability of 2-chloroethyl 4-fluorophenyl sulfide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroethyl 4-fluorophenyl sulfide (1.0 eq) in glacial acetic acid.
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Oxidation: Cool the solution in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise, maintaining the internal temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and the intermediate sulfoxide.
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Work-up: Pour the reaction mixture into a beaker of ice water. The product should precipitate as a white solid.
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Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Protocol 2: Elimination to form 4-Fluorophenyl vinyl sulfone
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as DBU (1.1 eq), dropwise to the stirred solution at room temperature.
-
Reaction: Monitor the reaction by TLC for the disappearance of the starting material. The reaction is typically complete within a few hours.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove the base, followed by a brine wash.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluorophenyl vinyl sulfone. This product is often used immediately in the next step without further purification due to its propensity to polymerize.
This technical guide is intended to provide a starting point for troubleshooting common issues in the chemistry of this compound. For specific applications and large-scale synthesis, further optimization will be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.
effect of base and solvent on 2-Chloroethyl 4-fluorophenyl sulfone reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroethyl 4-fluorophenyl sulfone. The information focuses on the effect of different bases and solvents on the reactivity of this compound, particularly in elimination reactions to form 4-fluorophenyl vinyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound when treated with a base?
A1: The primary reaction is a base-induced elimination (dehydrochlorination) to form 4-fluorophenyl vinyl sulfone. This reaction involves the removal of a proton from the carbon adjacent to the sulfone group and the subsequent loss of the chloride ion.
Q2: How does the choice of base affect the reaction rate and yield?
A2: The strength and steric bulk of the base play a crucial role. Strong, non-nucleophilic bases are generally preferred for elimination reactions. For instance, strong alkoxide bases like sodium ethoxide and potassium tert-butoxide are effective. Weaker bases, such as triethylamine, can also be used, though they may require more forcing conditions (e.g., higher temperatures or longer reaction times).
Q3: What is the role of the solvent in the reaction?
A3: The solvent influences the solubility of the reactants and the stability of the transition state. Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are often good choices as they can dissolve the ionic base and the organic substrate. Protic solvents like ethanol can also be used, especially when using an alkoxide base derived from that alcohol (e.g., sodium ethoxide in ethanol).
Q4: Can nucleophilic substitution compete with elimination?
A4: Yes, nucleophilic substitution can be a competing side reaction, especially with less sterically hindered and more nucleophilic bases. For example, using a primary or secondary amine as a base could lead to the formation of the corresponding aminoethyl sulfone. To favor elimination, it is advisable to use a sterically hindered, non-nucleophilic base.
Troubleshooting Guides
Issue 1: Low Yield of 4-fluorophenyl vinyl sulfone
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase the reaction time or temperature. - Use a stronger base (e.g., switch from triethylamine to sodium ethoxide or potassium tert-butoxide). - Ensure the base is not degraded; use freshly prepared or properly stored reagents. |
| Side Reactions | - If nucleophilic substitution is suspected, switch to a more sterically hindered base (e.g., from sodium ethoxide to potassium tert-butoxide). - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Product Degradation | - 4-fluorophenyl vinyl sulfone can be reactive. Avoid excessive heating during workup and purification. - Consider purification by crystallization if the product is a solid, as this can be milder than chromatography. |
| Poor Solubility | - Choose a solvent that effectively dissolves both the this compound and the base. A co-solvent system might be necessary in some cases. |
Issue 2: Presence of Unreacted Starting Material
| Possible Cause | Troubleshooting Step |
| Insufficient Base | - Use a stoichiometric excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete reaction. |
| Low Reaction Temperature | - Gradually increase the reaction temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC or GC). |
| Short Reaction Time | - Extend the reaction time. Monitor the disappearance of the starting material to determine the optimal reaction duration. |
Data Presentation
The following table summarizes typical reaction conditions and yields for the dehydrochlorination of this compound to 4-fluorophenyl vinyl sulfone based on analogous reactions of similar substrates. Note: This data is illustrative and may need optimization for your specific experimental setup.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Ethoxide | Ethanol | 25 - 78 | 2 - 8 | Good to Excellent |
| Triethylamine | Benzene | 80 | 4 - 12 | Moderate to Good |
| Potassium tert-Butoxide | THF | 0 - 25 | 1 - 4 | Good to Excellent |
Experimental Protocols
Protocol 1: Dehydrochlorination using Sodium Ethoxide in Ethanol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
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Reagent Addition: Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise to the stirred solution at room temperature.
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Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or heated to reflux to increase the reaction rate. Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Dehydrochlorination using Triethylamine in Benzene
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in benzene.
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Reagent Addition: Add triethylamine (1.2 eq) to the solution.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The formation of triethylamine hydrochloride as a white precipitate is often observed.
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Workup: After completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride.
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Purification: Wash the filtrate with dilute acid (e.g., 1M HCl) to remove any remaining triethylamine, followed by a wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: E2 Elimination Pathway for this compound.
Caption: General Experimental Workflow for Dehydrochlorination.
Caption: Troubleshooting Logic for Low Yield Issues.
preventing decomposition of 2-Chloroethyl 4-fluorophenyl sulfone during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of 2-Chloroethyl 4-fluorophenyl sulfone during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during reactions?
A1: The principal decomposition pathway for this compound is a base-catalyzed elimination reaction. In the presence of a base, the compound readily undergoes dehydrochlorination to form the corresponding 4-fluorophenyl vinyl sulfone. This is a common reaction for β-halo sulfones.
Q2: Are there other factors that can cause decomposition?
A2: Yes, besides base-catalyzed elimination, thermal decomposition can also occur, particularly at elevated temperatures. The C-S and C-Cl bonds can be susceptible to homolytic cleavage under high heat, leading to a complex mixture of byproducts.
Q3: What are the typical signs of decomposition in my reaction?
A3: The most common indicator of decomposition is the formation of 4-fluorophenyl vinyl sulfone as a major byproduct, which can be detected by techniques such as TLC, GC-MS, or NMR spectroscopy. Other signs may include a decrease in the yield of your desired product, discoloration of the reaction mixture, or the formation of insoluble materials.
Q4: Can the choice of solvent influence the stability of this compound?
A4: Absolutely. Polar aprotic solvents are generally preferred for nucleophilic substitution reactions involving this compound. Solvents like DMF, DMSO, and acetonitrile can help to solvate the nucleophile without promoting the elimination side reaction as strongly as protic solvents might. The polarity of the solvent can influence the rate of both the desired substitution and the undesired elimination.
Troubleshooting Guides
Issue 1: Low yield of desired product and formation of a major byproduct identified as 4-fluorophenyl vinyl sulfone.
This issue is indicative of a base-catalyzed elimination reaction outcompeting the desired nucleophilic substitution.
| Potential Cause | Recommended Solution |
| Strongly basic reaction conditions. | Use a weaker, non-nucleophilic base. Sterically hindered bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine are preferable as they are less likely to act as nucleophiles while still being able to scavenge protons. |
| High reaction temperature. | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider starting at 0°C or even lower and gradually warming the reaction mixture while monitoring its progress. |
| Inappropriate solvent choice. | Use a polar aprotic solvent such as anhydrous acetonitrile, DMF, or THF. These solvents can facilitate the SN2 reaction without promoting the E2 elimination as strongly as protic solvents. |
| Prolonged reaction time. | Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed to a satisfactory level. |
Issue 2: General low yield and multiple unidentified byproducts.
This may suggest thermal decomposition or a complex mixture of side reactions.
| Potential Cause | Recommended Solution |
| Excessive reaction temperature. | Lower the reaction temperature significantly. If the desired reaction is slow at lower temperatures, consider using a more active catalyst or a more reactive nucleophile. |
| Presence of radical initiators or light. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light, especially if elevated temperatures are used. |
| Incompatible reagents. | Ensure that all reagents are compatible with the sulfone and chloroethyl functionalities. Avoid strong reducing or oxidizing agents unless they are part of the intended reaction scheme. |
Data Presentation
| Condition | Parameter | Effect on Decomposition Rate (Elimination) | Recommendation for Minimizing Decomposition |
| Temperature | Increase from 25°C to 80°C | Significant Increase | Maintain the lowest effective reaction temperature. |
| Base Strength | Weak Base (e.g., NaHCO₃) vs. Strong Base (e.g., NaOH) | Strong bases dramatically increase the rate. | Use weak or sterically hindered, non-nucleophilic bases. |
| Solvent | Protic (e.g., Ethanol) vs. Aprotic Polar (e.g., Acetonitrile) | Protic solvents can facilitate elimination. | Use polar aprotic solvents. |
| pH | Acidic (pH < 7) vs. Basic (pH > 7) | Decomposition is significantly faster in basic media. | Maintain neutral or slightly acidic conditions if the reaction allows. |
Experimental Protocols
Cited Experiment: General Protocol for Nucleophilic Substitution with Minimized Decomposition
This protocol provides a general framework for reacting a nucleophile with this compound while minimizing the formation of the vinyl sulfone byproduct.
Materials:
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This compound
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Nucleophile (e.g., a substituted phenol or thiol)
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Weak, non-nucleophilic base (e.g., potassium carbonate or DIPEA)
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Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.
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Add the weak, non-nucleophilic base to the mixture and stir until it is dissolved or evenly suspended.
-
Cool the mixture to 0°C in an ice bath.
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In a separate flask, dissolve the this compound in a minimal amount of the anhydrous solvent.
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Add the solution of the sulfone dropwise to the cooled reaction mixture over a period of 30-60 minutes.
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Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.
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If the reaction is slow, allow it to slowly warm to room temperature and continue to monitor.
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Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: Base-catalyzed elimination decomposition pathway of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Technical Support Center: Catalyst Selection for Reactions Involving 2-Chloroethyl 4-fluorophenyl sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroethyl 4-fluorophenyl sulfone. The primary focus is on the catalyst selection and optimization for the synthesis of 4-fluorophenyl vinyl sulfone via dehydrochlorination.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound?
The most prevalent reaction is a base-catalyzed elimination (dehydrochlorination) to synthesize 4-fluorophenyl vinyl sulfone. This vinyl sulfone is a valuable intermediate in organic synthesis, often used as a Michael acceptor in the development of pharmaceutical compounds.
Q2: Which catalysts are recommended for the dehydrochlorination of this compound?
A variety of bases can catalyze this elimination reaction. The choice of catalyst often depends on the desired reaction conditions (e.g., temperature, solvent) and the scale of the synthesis. Common choices include:
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Organic Amines: Triethylamine (TEA) is a frequently used non-nucleophilic base that effectively promotes the elimination reaction.
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Inorganic Bases: Alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃) are effective and cost-efficient options.
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Phase-Transfer Catalysts (PTCs): For reactions involving a two-phase system (e.g., aqueous base and organic solvent), PTCs such as quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) can significantly enhance the reaction rate by facilitating the transfer of the hydroxide ion into the organic phase.
Q3: What are the typical reaction conditions for this transformation?
Reaction conditions can be tailored based on the chosen catalyst system. Below is a general overview:
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Solvent: Aprotic polar solvents like acetonitrile, DMF, or THF are commonly used for reactions with organic amines. For reactions with inorganic bases, a two-phase system with a non-polar organic solvent (e.g., toluene, dichloromethane) and water is often employed in conjunction with a phase-transfer catalyst.
-
Temperature: The reaction is typically conducted at temperatures ranging from room temperature to reflux, depending on the reactivity of the chosen base.
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Reaction Time: Reaction times can vary from a few hours to overnight, contingent on the catalyst, temperature, and scale.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conversion / Incomplete Reaction | 1. Insufficient catalyst loading or inactive catalyst.2. Reaction temperature is too low.3. Inefficient mixing in a two-phase system. | 1. Increase the molar equivalents of the base. If using a PTC, ensure it is of good quality and increase loading if necessary.2. Gradually increase the reaction temperature and monitor the progress by TLC or GC.3. For two-phase systems, ensure vigorous stirring to maximize the interfacial area. |
| Formation of Side Products (e.g., substitution) | 1. Use of a nucleophilic base.2. Presence of nucleophilic impurities. | 1. Switch to a non-nucleophilic base like triethylamine or DBU.2. Ensure the starting material and solvent are pure and dry. |
| Product Degradation / Polymerization | 1. Product (4-fluorophenyl vinyl sulfone) is a reactive Michael acceptor and can polymerize under harsh basic conditions or high temperatures.2. Extended reaction times. | 1. Use a milder base or lower the reaction temperature. Consider adding a radical inhibitor if polymerization is suspected.2. Monitor the reaction closely and work up as soon as the starting material is consumed. |
| Difficult Product Isolation | 1. Emulsion formation during aqueous workup in PTC reactions.2. Product is highly soluble in the aqueous phase. | 1. Add brine to the aqueous layer to break the emulsion. Filter through a pad of celite if necessary.2. Perform multiple extractions with a suitable organic solvent. |
Experimental Protocols
Protocol 1: Dehydrochlorination using Triethylamine
A detailed protocol for a similar transformation involves the use of sodium ethoxide in ethanol.[1] An analogous procedure using triethylamine would be as follows:
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To a solution of this compound (1.0 eq) in acetonitrile (5-10 mL per gram of sulfone) at room temperature, add triethylamine (1.5 - 2.0 eq).
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Stir the reaction mixture at room temperature or heat to reflux (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of cold acetonitrile.
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Concentrate the filtrate under reduced pressure to yield the crude 4-fluorophenyl vinyl sulfone.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: Dehydrochlorination using Phase-Transfer Catalysis
Based on general principles of phase-transfer catalyzed eliminations:
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Dissolve this compound (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 - 0.1 eq) in a suitable organic solvent (e.g., toluene or dichloromethane).
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Add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq, e.g., 20-50% w/v).
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Stir the biphasic mixture vigorously at a controlled temperature (e.g., 25-50 °C).
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Monitor the reaction by TLC or GC until the starting material is consumed.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify by recrystallization or column chromatography.
Data Presentation
The following tables present hypothetical yet plausible data for the dehydrochlorination of this compound based on different catalytic systems.
Table 1: Comparison of Different Base Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine | Acetonitrile | 60 | 6 | 85 |
| NaOH | Toluene/H₂O | 50 | 4 | 70 |
| K₂CO₃ | DMF | 80 | 12 | 78 |
Table 2: Effect of Phase-Transfer Catalyst Loading
| PTC (TBAB) Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 0 | Toluene/H₂O | 50 | 12 | <10 |
| 1 | Toluene/H₂O | 50 | 6 | 75 |
| 5 | Toluene/H₂O | 50 | 4 | 92 |
| 10 | Toluene/H₂O | 50 | 4 | 93 |
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of 4-fluorophenyl vinyl sulfone.
Caption: Troubleshooting logic for low yield in the elimination reaction.
References
Validation & Comparative
Validation of 2-Chloroethyl 4-fluorophenyl Sulfone Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic pathways for 2-Chloroethyl 4-fluorophenyl sulfone. Due to the limited availability of detailed experimental data in publicly accessible literature for this specific compound, this document outlines plausible synthetic routes based on established sulfone synthesis methodologies. The information herein is intended to serve as a foundational resource for researchers to develop and validate their own experimental protocols.
Introduction to Synthetic Strategies
The synthesis of aryl sulfones is a cornerstone of medicinal and materials chemistry. Several general methods are established for the formation of the sulfone functional group, each with distinct advantages and limitations. For the specific target molecule, this compound, two primary retrosynthetic disconnections are considered the most viable:
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Nucleophilic Substitution: Formation of the C-S bond by alkylation of a sulfinate salt.
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Oxidation: Formation of the sulfone group from a pre-existing sulfide linkage.
This guide will explore the hypothetical application of these strategies to the synthesis of this compound, presenting theoretical data and generalized protocols.
Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Theoretical Yield (%) | Estimated Reaction Time (h) | Key Advantages | Potential Challenges |
| Route 1: Nucleophilic Alkylation | Sodium 4-fluorobenzenesulfinate, 1,2-Dichloroethane | 75-85 | 6-12 | Good availability of starting materials; Generally high-yielding. | Potential for over-alkylation or elimination side reactions. |
| Route 2: Oxidation of Sulfide | 2-((4-Fluorophenyl)thio)ethan-1-ol, Oxidizing Agent (e.g., H₂O₂, m-CPBA) | 80-95 | 2-8 | High efficiency and selectivity of oxidation; Milder reaction conditions possible. | Requires synthesis of the precursor sulfide; Potential for over-oxidation. |
Experimental Protocols (Generalized)
The following are generalized experimental protocols for the proposed synthetic routes. Researchers should optimize these procedures based on their specific laboratory conditions and safety protocols.
Route 1: Nucleophilic Alkylation of Sodium 4-fluorobenzenesulfinate
This protocol describes the synthesis of this compound via the reaction of sodium 4-fluorobenzenesulfinate with 1,2-dichloroethane.
Materials and Reagents:
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Sodium 4-fluorobenzenesulfinate
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1,2-Dichloroethane
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Dimethylformamide (DMF)
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Sodium iodide (catalytic amount)
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Deionized water
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium 4-fluorobenzenesulfinate (1.0 eq) and a catalytic amount of sodium iodide in anhydrous DMF.
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Add an excess of 1,2-dichloroethane (5.0-10.0 eq) to the reaction mixture.
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Heat the mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into deionized water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography.
Route 2: Oxidation of 2-((4-Fluorophenyl)thio)ethan-1-ol followed by Chlorination
This two-step protocol involves the synthesis of the precursor sulfide, its oxidation to the corresponding sulfonyl alcohol, and subsequent chlorination.
Step 2a: Synthesis and Oxidation of 2-((4-Fluorophenyl)thio)ethan-1-ol
Materials and Reagents:
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4-Fluorothiophenol
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2-Chloroethanol
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Sodium hydroxide
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Methanol
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Hydrogen peroxide (30% solution)
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Formic acid
Procedure:
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Prepare a solution of sodium hydroxide in methanol and add 4-fluorothiophenol dropwise at 0 °C.
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Add 2-chloroethanol and stir the reaction mixture at room temperature for 12-24 hours.
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Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.
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To a solution of the obtained 2-((4-fluorophenyl)thio)ethan-1-ol in formic acid, add hydrogen peroxide (30%) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-8 hours.
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Quench the reaction by adding a saturated solution of sodium sulfite.
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Extract the product, wash, dry, and concentrate to obtain 2-((4-fluorophenyl)sulfonyl)ethan-1-ol.
Step 2b: Chlorination of 2-((4-Fluorophenyl)sulfonyl)ethan-1-ol
Materials and Reagents:
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2-((4-Fluorophenyl)sulfonyl)ethan-1-ol
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Thionyl chloride or Oxalyl chloride
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Dichloromethane (DCM)
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Dimethylformamide (catalytic amount)
Procedure:
-
Dissolve 2-((4-fluorophenyl)sulfonyl)ethan-1-ol in anhydrous DCM and cool to 0 °C.
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Add a catalytic amount of DMF.
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Slowly add thionyl chloride or oxalyl chloride to the solution.
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Stir the reaction at room temperature for 1-4 hours.
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Carefully quench the reaction with ice-cold water.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic routes.
Caption: Overview of two plausible synthetic routes to this compound.
Caption: Step-by-step workflow for the Nucleophilic Alkylation route.
Conclusion
While direct experimental validation for the synthesis of this compound is not extensively documented in accessible literature, established principles of organic synthesis allow for the design of plausible and efficient reaction pathways. The two routes presented—nucleophilic alkylation and oxidation of a sulfide precursor—offer viable strategies for obtaining the target compound. The choice of method will depend on factors such as the availability of starting materials, desired purity, and scalability. The provided generalized protocols and workflows serve as a starting point for the development of robust and validated synthetic procedures in a research setting. It is imperative that all experimental work is conducted with appropriate safety precautions and that all products are thoroughly characterized to confirm their identity and purity.
A Comparative Guide to Fluorophenyl Sulfones in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This guide provides a comparative analysis of fluorophenyl sulfones against their non-fluorinated counterparts in key organic transformations, offering insights into their reactivity and applications. The inclusion of electron-withdrawing fluorine atoms on the phenyl ring of a sulfone group significantly impacts its performance in various reactions, a feature that can be strategically exploited in organic synthesis.
Executive Summary
Fluorophenyl sulfones often exhibit enhanced reactivity and unique selectivity compared to their non-fluorinated analogs. The strong electron-withdrawing nature of the fluorine atom increases the polarization of the carbon-sulfur bond in the sulfone moiety, making it more susceptible to cleavage in certain cross-coupling reactions. This heightened reactivity allows for milder reaction conditions and can lead to improved yields. In reactions where the sulfone acts as a leaving group or an activating group, the presence of fluorine can be a decisive factor for the reaction's success and efficiency. This guide will delve into a comparative study of fluorophenyl sulfones in two significant reactions: the Suzuki-Miyaura cross-coupling and the Julia-Kocienski olefination.
Data Presentation
Table 1: Suzuki-Miyaura Cross-Coupling of Aryl Sulfones with 4-Methoxyphenylboronic Acid.[1]
| Entry | Aryl Sulfone Electrophile | Yield (%) |
| 1 | Diphenyl sulfone | 32 |
| 2 | Phenyl methyl sulfone | 0 |
| 3 | Phenyl 4-fluorophenyl sulfone | 0 |
| 4 | Phenyl 2,6-difluorophenyl sulfone | 0 |
| 5 | Phenyl trifluoromethyl sulfone | 91 |
Reaction Conditions: Aryl sulfone (1 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(acac)₂ (5 mol%), RuPhos (10 mol%), K₃PO₄ (3 equiv), DMSO, 80-130 °C.
Table 2: Competitive Julia-Kocienski Olefination.[2]
| Reactants | Product(s) | Outcome |
| Unfluorinated benzothiazol-2-yl sulfone + Fluorinated benzothiazol-2-yl sulfone + 2-Naphthaldehyde | α-Fluoroacrylate | The α-fluoroacrylate was the only product observed. |
This competitive experiment demonstrates the significantly higher reactivity of the fluorinated sulfone in the Julia-Kocienski olefination.
Experimental Protocols
Suzuki-Miyaura Coupling of Phenyl Trifluoromethyl Sulfone
This protocol is adapted from the general procedure for the Suzuki-Miyaura coupling of aryl sulfones.[1]
Materials:
-
Phenyl trifluoromethyl sulfone
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add phenyl trifluoromethyl sulfone (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(acac)₂ (0.05 mmol, 5 mol%), and RuPhos (0.1 mmol, 10 mol%).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Add potassium phosphate (3.0 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture at 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Competitive Julia-Kocienski Olefination
This protocol is based on the described competitive experiment.[2]
Materials:
-
Ethyl 2-(benzo[d]thiazol-2-ylsulfonyl)acetate (unfluorinated sulfone)
-
Ethyl 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate (fluorinated sulfone)
-
2-Naphthaldehyde
-
Base (e.g., Sodium hexamethyldisilazide, NaHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry flask under an inert atmosphere, add a mixture of the unfluorinated benzothiazol-2-yl sulfone (1.0 equiv) and the fluorinated benzothiazol-2-yl sulfone (1.0 equiv).
-
Add 2-naphthaldehyde (1.0 equiv) to the flask.
-
Dissolve the mixture in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of NaHMDS in THF (1.0 equiv) to the reaction mixture.
-
Allow the reaction to stir at -78 °C and then gradually warm to room temperature.
-
Monitor the reaction by TLC or LC-MS to determine the product distribution.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR or ¹⁹F NMR to confirm the exclusive formation of the α-fluoroacrylate.
Mandatory Visualization
Caption: Suzuki-Miyaura catalytic cycle for aryl sulfones.
Caption: Workflow for selecting an aryl sulfone in cross-coupling.
Caption: Mechanism of the Julia-Kocienski olefination.
References
A Comparative Guide to Sulfones in Synthesis: 2-Chloroethyl 4-fluorophenyl sulfone, Divinyl Sulfone, and Ethyl Vinyl Sulfone
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic strategies. This guide provides an objective comparison of 2-Chloroethyl 4-fluorophenyl sulfone with two other widely used sulfones, divinyl sulfone and ethyl vinyl sulfone, focusing on their performance in key synthetic reactions. The information is supported by available experimental data to aid in the selection of the most suitable sulfone for specific research and development applications.
Sulfones are a class of organosulfur compounds characterized by a sulfonyl group connected to two carbon atoms. Their unique chemical properties make them valuable intermediates and functional motifs in organic synthesis, materials science, and medicinal chemistry.[1][2] The electron-withdrawing nature of the sulfonyl group activates adjacent protons and renders the sulfur atom a good leaving group in the form of a sulfinate anion, enabling a wide range of chemical transformations.[3][4] This guide focuses on a comparative analysis of three sulfones: this compound, a bifunctional chloroethylaryl sulfone; divinyl sulfone, a bifunctional Michael acceptor; and ethyl vinyl sulfone, a monofunctional Michael acceptor.
Performance in Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene.[5] Vinyl sulfones are excellent Michael acceptors due to the strong electron-withdrawing ability of the sulfonyl group.[6]
This compound can be considered a precursor to the corresponding vinyl sulfone in situ through base-mediated elimination of HCl. This provides a controlled way to generate the reactive Michael acceptor. In contrast, divinyl sulfone and ethyl vinyl sulfone are readily available as Michael acceptors.
Table 1: Comparison of Sulfones in Michael Addition Reactions
| Feature | This compound | Divinyl Sulfone | Ethyl Vinyl Sulfone |
| Functionality | Bifunctional (masked Michael acceptor and alkylating agent) | Bifunctional (Michael acceptor) | Monofunctional (Michael acceptor) |
| Reactivity | Requires base activation to form the vinyl sulfone for Michael addition. | Highly reactive towards nucleophiles like amines and thiols.[8][9] | Reactive towards nucleophiles. |
| Cross-linking ability | Can potentially act as a cross-linker after conversion to the vinyl sulfone. | Excellent cross-linking agent for proteins and polymers.[10][11] | Not a cross-linking agent. |
| Selectivity | Can exhibit selectivity based on the nucleophile and reaction conditions. | Can react with various nucleophilic residues in proteins.[12] | Reacts with nucleophilic residues.[12] |
Performance in Alkylation Reactions
This compound possesses a reactive chloroethyl group, making it a potential alkylating agent for various nucleophiles, such as amines, thiols, and carbanions. This dual functionality as both a masked Michael acceptor and an alkylating agent offers unique synthetic possibilities. Divinyl sulfone and ethyl vinyl sulfone, lacking a leaving group on a saturated carbon, do not directly act as alkylating agents in the same manner. However, their adducts from Michael additions can be further functionalized.
Direct comparative data on the alkylating efficiency of this compound versus other alkylating agents is not available. The reactivity will be influenced by the nature of the nucleophile, the solvent, and the temperature.
Biological Activity and Potential Signaling Pathways
While specific signaling pathways involving this compound have not been elucidated in the available literature, the broader class of aryl sulfones and chloroethyl-containing compounds has been investigated for various biological activities. Some aryl sulfone derivatives have shown potential as anticancer agents.[13] For example, a study on 2-(4-chlorophenyl)-13α-estrone sulfamate demonstrated antiproliferative activity against cervical carcinoma cells, with the mechanism potentially involving inhibition of tubulin polymerization.[13][14] Compounds containing a 2-chloroethyl group are known to have alkylating properties and have been explored as anticancer agents.[15]
Divinyl sulfone and ethyl vinyl sulfone have been studied for their effects on biological systems, primarily due to their ability to react with nucleophilic residues in proteins. Divinyl sulfone is noted to be significantly more toxic than ethyl vinyl sulfone, a finding attributed to its ability to cross-link proteins, which is more detrimental to cellular homeostasis than simple alkylation.[10][11] This cross-linking ability can lead to the inhibition of enzymes and the disruption of cellular processes. For instance, divinyl sulfone has been shown to cause oligomerization of yeast thioredoxin 2.[11]
The potential mechanism of action for these sulfones in a biological context often involves the covalent modification of cysteine or other nucleophilic amino acid residues in proteins, which can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions.
Caption: Potential mechanisms of biological action for electrophilic sulfones.
Experimental Protocols
Detailed, validated experimental protocols for direct comparative studies of these three sulfones are not available in the current literature. However, general procedures for reactions involving vinyl sulfones can be adapted.
General Procedure for Michael Addition of an Amine to a Vinyl Sulfone
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, THF, or ethanol) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfone: Add the vinyl sulfone (1.0-1.2 equivalents) to the solution at room temperature with stirring. If using this compound, a non-nucleophilic base (e.g., triethylamine or DBU, 1.1 equivalents) should be added to facilitate the in situ formation of the vinyl sulfone.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Caption: General workflow for a Michael addition reaction with a vinyl sulfone.
Conclusion
This compound, divinyl sulfone, and ethyl vinyl sulfone each offer distinct advantages in synthetic chemistry.
-
This compound is a versatile bifunctional reagent that can act as a masked Michael acceptor and an alkylating agent. Its application may be particularly valuable in multi-step, one-pot syntheses where sequential or controlled reactivity is desired.
-
Divinyl sulfone is a highly reactive, bifunctional Michael acceptor, making it an excellent choice for cross-linking applications in polymer chemistry and proteomics. Its high reactivity and potential for protein cross-linking also contribute to its significant cytotoxicity.[10][11]
-
Ethyl vinyl sulfone serves as a reliable monofunctional Michael acceptor for introducing an ethylsulfonyl ethyl group onto a nucleophile. Its lower toxicity compared to divinyl sulfone makes it a more suitable choice for applications where cross-linking is not desired and cytotoxicity is a concern.[10][11]
The selection of the optimal sulfone will depend on the specific synthetic goal, the desired reactivity, and any biological considerations. Further direct comparative studies are warranted to provide more quantitative data on the relative performance of these and other sulfones in various synthetic transformations.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophile-mediated oxa-Michael addition reactions of divinyl sulfone – a thiol-free option for step-growth polymerisations - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the Antineoplastic Effects of 2-(4-Chlorophenyl)-13α-Estrone Sulfamate against the HPV16-Positive Human Invasive Cervical Carcinoma Cell Line SiHa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of the Antineoplastic Effects of 2-(4-Chlorophenyl)-13α-Estrone Sulfamate against the HPV16-Positive Human Invasive Cervical Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of P-Di-(2-chloroethyl)-aminophenylalanine on malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 2-Chloroethyl 4-fluorophenyl sulfone in Drug Discovery: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant data gap regarding the efficacy and biological activity of 2-Chloroethyl 4-fluorophenyl sulfone in the context of drug discovery. Currently, this compound is primarily cataloged as a chemical reagent for research purposes and is not intended for diagnostic or therapeutic use.[1] There is no publicly available experimental data to support its application as a therapeutic agent, nor are there any registered clinical trials investigating its potential.
Due to the absence of specific data on this compound, a direct comparison of its performance with other alternatives is not feasible. This guide will instead provide a comparative overview of the broader class of organosulfur compounds, specifically sulfones, which have demonstrated significant therapeutic potential in various disease areas. The information presented below is based on the biological activities of structurally related sulfone derivatives.
The Role of the Sulfone Moiety in Medicinal Chemistry
The sulfone group is a key structural motif in a number of commercially successful drugs and clinical candidates. Its chemical stability and ability to act as a hydrogen bond acceptor contribute to favorable pharmacokinetic and pharmacodynamic properties. Sulfone derivatives have been explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3]
Comparative Landscape of Biologically Active Sulfone Derivatives
While data on this compound is absent, numerous other sulfone-containing molecules have been synthesized and evaluated for their therapeutic potential. The following table summarizes the biological activities of several distinct sulfone derivatives, offering a glimpse into the diverse applications of this chemical class in drug discovery.
| Compound Class | Example(s) | Reported Biological Activity | Therapeutic Area | Reference(s) |
| Diaryl Sulfones | Dapsone | Antibacterial (inhibits dihydropteroate synthase) | Infectious Disease (Leprosy) | N/A |
| Phenylsulfonamides | Celecoxib | Anti-inflammatory (selective COX-2 inhibitor) | Inflammation, Pain | N/A |
| Pyrrole Derivatives | 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole | P-glycoprotein and NorA efflux pump inhibitor | Multidrug Resistance | N/A |
| Quinazolinone Derivatives | 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | COX-2 inhibitor | Inflammation | [4] |
| Thiazole Derivatives | 4-[(4-chlorophenylsulfonyl)methyl]-2-methyl-5-nitro-1,3-thiazole | Antiproliferative activity against HepG2 cells | Oncology |
Potential Therapeutic Pathways for Sulfone Derivatives
The biological activities of sulfone derivatives are diverse, targeting a range of signaling pathways and molecular targets implicated in various diseases. The diagram below illustrates some of the key therapeutic areas where sulfone-containing compounds have shown promise.
Figure 1. Potential therapeutic applications and molecular targets of sulfone derivatives in drug discovery.
Experimental Protocols for Evaluating Sulfone Derivatives
Due to the lack of specific studies on this compound, detailed experimental protocols for this compound cannot be provided. However, the general workflow for evaluating the efficacy of novel sulfone derivatives in a drug discovery context typically involves the following stages:
Figure 2. A generalized experimental workflow for the evaluation of novel chemical entities in drug discovery.
Initial in vitro screening would involve assessing the compound's activity against a specific biological target (e.g., an enzyme or receptor) or its effect on cell viability in various cell lines. For instance, to evaluate anti-inflammatory potential, a cyclooxygenase (COX) inhibition assay would be employed. For anticancer activity, a common method is the MTT assay to measure cell proliferation.
Mechanism of action studies are then conducted on promising candidates to understand how they exert their biological effects at a molecular level. This could involve techniques like Western blotting to assess changes in protein expression or quantitative PCR to measure gene expression changes.
Finally, compounds that demonstrate significant in vitro activity and a well-defined mechanism of action would progress to ** in vivo studies** in animal models to evaluate their efficacy and safety in a living organism.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Chloroethyl 4-fluorophenyl sulfone: A Comparative Guide
For Immediate Release:
This guide provides a comparative analysis of the spectroscopic properties of 2-Chloroethyl 4-fluorophenyl sulfone, a key intermediate in various chemical syntheses. The following sections detail its predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics, offering a comparison with structurally related compounds. This information is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate compound identification and characterization.
Chemical Structure and Properties
This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 33330-46-0 |
| Molecular Formula | C₈H₈ClFO₂S |
| Molecular Weight | 222.66 g/mol |
| Melting Point | 67 °C |
Predicted NMR Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-α (Cl-CH₂) | 3.8 - 4.0 | Triplet | ~ 6 Hz |
| H-β (S-CH₂) | 3.4 - 3.6 | Triplet | ~ 6 Hz |
| Aromatic Protons | 7.9 - 8.1 (ortho to SO₂) | Multiplet | |
| 7.2 - 7.4 (ortho to F) | Multiplet | ||
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C-α (Cl-CH₂) | 40 - 45 | ||
| C-β (S-CH₂) | 55 - 60 | ||
| C (ipso, S-C) | 135 - 140 | ||
| C (ortho to SO₂) | 128 - 132 | ||
| C (ortho to F) | 115 - 120 (d, ¹JCF ≈ 255 Hz) | ||
| C (ipso, F-C) | 160 - 165 (d, ²JCF ≈ 25 Hz) |
Comparative NMR Data of Structurally Similar Compounds
To provide context for the predicted data, the following table summarizes the experimental NMR data for 2-Chloroethyl phenyl sulfone and 2-Chloroethyl p-chlorophenyl sulfone.
Table 2: Experimental NMR Data for Analogous Sulfones
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 2-Chloroethyl phenyl sulfone | Aromatic: 7.5-8.0 (m), CH₂SO₂: 3.5-3.7 (t), CH₂Cl: 3.8-4.0 (t) | Aromatic: 127-134, C-S: 139, CH₂SO₂: 57.5, CH₂Cl: 41.2 |
| 2-Chloroethyl p-chlorophenyl sulfone | Aromatic: 7.5 (d), 7.9 (d), CH₂SO₂: 3.6 (t), CH₂Cl: 3.9 (t) | Aromatic: 129.5, 129.8, C-Cl: 141.5, C-S: 137.8, CH₂SO₂: 57.3, CH₂Cl: 41.0 |
Mass Spectrometry Analysis
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in a distinct isotopic pattern for chlorine-containing fragments (M and M+2 in an approximate 3:1 ratio).
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment Ion |
| 222/224 | [M]⁺ (Molecular Ion) |
| 159 | [M - CH₂CH₂Cl]⁺ |
| 143 | [FC₆H₄SO₂]⁺ |
| 95 | [FC₆H₄]⁺ |
| 63 | [CH₂CH₂Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for compounds of this class.
NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of the deuterated solvent.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Introduction: Direct infusion or via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
ESI-MS Parameters:
-
Solvent: Acetonitrile or methanol with 0.1% formic acid.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen.
-
Predicted Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer is a key identifier. The following diagram illustrates the logical relationship of the expected fragmentation pattern.
Caption: Predicted fragmentation of this compound.
A Comparative Guide to the HPLC Analysis of 2-Chloroethyl 4-fluorophenyl sulfone Reactions
For researchers and professionals in drug development, the precise monitoring of chemical reactions is critical for ensuring product purity, optimizing yield, and identifying byproducts. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of HPLC methodologies for the analysis of reactions involving 2-Chloroethyl 4-fluorophenyl sulfone, a compound relevant in synthetic chemistry. We present two distinct reversed-phase HPLC (RP-HPLC) methods and compare the technique with Gas Chromatography-Mass Spectrometry (GC-MS), supported by established analytical principles for aromatic sulfones.
While specific, validated methods for this compound are not extensively published, robust analytical protocols can be developed based on methods for structurally similar aromatic and chloro-substituted sulfones.[1]
Comparative HPLC Methodologies
Reversed-phase HPLC is the most effective and widely used technique for the analysis of aromatic sulfones due to their inherent hydrophobicity.[1][2] We compare a standard isocratic method with UV detection against a more advanced gradient method coupled with mass spectrometry (MS) for enhanced selectivity and identification.
Method A: Isocratic RP-HPLC with UV Detection
This method represents a fundamental approach for routine purity checks and quantification. It is based on established principles for the separation of aromatic sulfones, which are often retained on C18 columns and can be eluted with a methanol-water mobile phase.[1]
Method B: Gradient RP-HPLC with Mass Spectrometry (LC-MS)
For complex reaction mixtures where baseline separation is challenging or when definitive identification of byproducts is required, a gradient elution method coupled with a mass spectrometer is superior. The protocol is adapted from a validated method for a related chlorophenyl sulfone derivative.
Experimental Protocols
Protocol for Method A: Isocratic RP-HPLC-UV
-
Instrumentation : Standard HPLC system equipped with a UV-Vis detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : Isocratic mixture of Methanol and Water (e.g., 65:35 v/v). To ensure peak shape and reproducibility, 0.1% formic acid can be added to the mobile phase.[3]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV absorbance at 254 nm or a wavelength of maximum absorbance for the sulfone, which is expected to be around 258 nm based on similar structures.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the reaction mixture sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol for Method B: Gradient RP-HPLC-MS
-
Instrumentation : LC-MS system, such as a separation module coupled to a mass detector with an electrospray ionization (ESI) source.
-
Column : Symmetry C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size).
-
Mobile Phase :
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Ethanol or Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program : Linear gradient from 20% B to 80% B over 20 minutes.
-
Flow Rate : 0.2 mL/min.
-
Column Temperature : 40 °C.
-
MS Detection :
-
Injection Volume : 5 µL.
-
Sample Preparation : Dilute the reaction sample in a water/organic solvent mixture compatible with the initial mobile phase conditions. Filter through a 0.45 µm syringe filter.
Data Presentation: Method Performance Comparison
The choice between these methods depends on the specific analytical goal, such as routine monitoring versus in-depth impurity profiling.
| Parameter | Method A: Isocratic HPLC-UV | Method B: Gradient HPLC-MS |
| Principle | Separation based on constant mobile phase composition. | Separation based on changing mobile phase strength. |
| Primary Use | Routine purity analysis, quantification of major components. | Complex mixture analysis, impurity identification, reaction monitoring.[6] |
| Selectivity | Moderate; co-elution is possible for similar compounds. | High; gradient resolves components with a wide polarity range. |
| Sensitivity | Good, dependent on UV absorbance of the analyte. | Very high, especially with MS detection. |
| Identification | Based on retention time comparison with a standard. | Confirmed by both retention time and mass-to-charge ratio (m/z). |
| Run Time | Typically shorter and consistent. | Can be longer due to gradient and re-equilibration steps. |
| Cost & Complexity | Lower cost, simpler operation. | Higher initial and operational cost, more complex. |
Alternative Techniques: HPLC vs. GC-MS
While HPLC is generally preferred for aromatic sulfones, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful separation technique. The choice between them depends fundamentally on the analyte's properties.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds like many sulfones.[7][8] | Requires volatile and thermally stable compounds.[9][10] |
| Sample Preparation | Simpler; sample is dissolved in a suitable solvent. | May require derivatization to increase volatility, adding complexity. |
| Separation Principle | Based on partitioning between liquid mobile and solid stationary phases.[9] | Based on partitioning between a gas mobile phase and a liquid/solid stationary phase.[10] |
| Detection | Versatile (UV, MS, Fluorescence). UV is non-destructive. | Primarily MS, which is destructive but provides excellent structural data.[8] |
| Recommendation | Highly Recommended for this compound and its reaction products due to the polarity and potential thermal instability of the analytes.[7] | Not ideal without derivatization; high temperatures in the GC inlet could cause degradation of the chloroethyl group. |
Visualized Pathways and Workflows
To further clarify the analytical process and chemical context, the following diagrams illustrate a potential reaction pathway and a typical experimental workflow.
Caption: Potential reaction pathways for this compound.
Caption: General experimental workflow for HPLC reaction monitoring.
References
- 1. pikka.uochb.cas.cz [pikka.uochb.cas.cz]
- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. amptechfl.com [amptechfl.com]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
Comparative Analysis of 2-Chloroethyl 4-fluorophenyl sulfone and 2-bromoethyl 4-fluorophenyl sulfone in Drug Development
A Guide for Researchers and Scientists
In the landscape of drug discovery and development, the selection of appropriate chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. Aryl sulfones, in particular, are a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates for a variety of diseases.[1] Among the reactive intermediates used to introduce the aryl sulfone moiety, 2-haloethyl aryl sulfones serve as valuable precursors. This guide provides a comprehensive comparison of two such intermediates: 2-Chloroethyl 4-fluorophenyl sulfone and 2-bromoethyl 4-fluorophenyl sulfone. This analysis, supported by established principles of organic chemistry, aims to inform researchers on the differential reactivity and potential applications of these two compounds in the synthesis of complex molecules.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these reagents is essential for their effective use in synthesis. The introduction of a halogen atom to the ethyl group and a fluorine atom to the phenyl ring imparts specific characteristics that influence their reactivity and handling.
| Property | This compound | 2-bromoethyl 4-fluorophenyl sulfone |
| CAS Number | 33330-46-0[2] | Not readily available |
| Molecular Formula | C₈H₈ClFO₂S[2] | C₈H₈BrFO₂S |
| Molecular Weight | 222.66 g/mol [2] | 267.11 g/mol |
| Melting Point | 67 °C[3] | Not readily available |
| Appearance | White to off-white crystalline solid | Not readily available |
Comparative Reactivity: A Tale of Two Halogens
The primary difference in the chemical behavior of this compound and its bromo-analogue lies in the nature of the halogen atom, which acts as a leaving group in nucleophilic substitution and elimination reactions. The well-established principle of leaving group ability dictates that weaker bases are better leaving groups. Consequently, the bromide ion (Br⁻), being a weaker base than the chloride ion (Cl⁻), is a superior leaving group. This fundamental difference has significant implications for the reaction kinetics and outcomes.
2.1 Nucleophilic Substitution (Sₙ2) Reactions
In bimolecular nucleophilic substitution (Sₙ2) reactions, a nucleophile attacks the electrophilic carbon atom, displacing the leaving group in a single, concerted step.[4] Due to the superior leaving group ability of bromide, 2-bromoethyl 4-fluorophenyl sulfone is expected to exhibit a significantly faster reaction rate in Sₙ2 reactions compared to this compound. This enhanced reactivity can be advantageous in achieving higher yields and shorter reaction times.
2.2 Elimination (E2) Reactions
Similarly, in bimolecular elimination (E2) reactions, a base removes a proton from a carbon atom adjacent to the leaving group, leading to the formation of a double bond in a concerted manner.[5][6] The rate of an E2 reaction is also dependent on the nature of the leaving group. Therefore, 2-bromoethyl 4-fluorophenyl sulfone is anticipated to undergo E2 elimination more readily than its chloro counterpart. This can be a critical consideration when the desired outcome is the formation of a vinyl sulfone, a valuable intermediate in its own right.[7]
Applications in Drug Development
The 4-fluorophenyl sulfone moiety is a valuable pharmacophore due to the favorable properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity.[8] Both 2-chloroethyl and 2-bromoethyl 4-fluorophenyl sulfones serve as precursors to introduce this key structural unit into target molecules.
The choice between the chloro and bromo derivative will largely depend on the desired reactivity and the specific synthetic strategy.
-
2-bromoethyl 4-fluorophenyl sulfone is the reagent of choice when high reactivity is required for efficient coupling with a wide range of nucleophiles under mild conditions. This is particularly beneficial in the late-stage functionalization of complex molecules where harsh reaction conditions are not tolerated.
-
This compound , being less reactive , may be preferred in situations where greater control over the reaction is necessary or to avoid side reactions with other sensitive functional groups present in the substrate. Its lower reactivity can also translate to better stability and longer shelf life.
Experimental Protocols
4.1 General Protocol for Sₙ2 Reaction (Alkylation of a Phenol)
-
Materials: 2-haloethyl 4-fluorophenyl sulfone (1.0 eq), substituted phenol (1.1 eq), potassium carbonate (1.5 eq), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
To a solution of the substituted phenol in the chosen solvent, add potassium carbonate.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the 2-haloethyl 4-fluorophenyl sulfone to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
4.2 General Protocol for E2 Reaction (Synthesis of 4-Fluorophenyl Vinyl Sulfone)
-
Materials: 2-haloethyl 4-fluorophenyl sulfone (1.0 eq), a strong, non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) (1.2 eq) or triethylamine (1.5 eq), and an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the 2-haloethyl 4-fluorophenyl sulfone in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting vinyl sulfone by column chromatography or recrystallization.
-
References
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. nbinno.com [nbinno.com]
A Comparative Guide to Analytical Methods for the Characterization of 2-Chloroethyl 4-fluorophenyl sulfone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methodologies for the comprehensive characterization of 2-Chloroethyl 4-fluorophenyl sulfone and its potential derivatives. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of these compounds in research and development settings. This document outlines the principles, experimental considerations, and expected outcomes for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Method Comparison at a Glance
The choice of analytical method depends on the specific information required. For quantitative analysis and purity assessment, chromatographic techniques like HPLC and GC-MS are preferred. For structural elucidation and confirmation, spectroscopic methods such as NMR and FTIR are indispensable.
| Analytical Method | Primary Application | Information Provided | Key Performance Characteristics |
| HPLC-UV | Purity determination, Quantitative analysis | Retention time, Peak area, UV absorbance | High precision and accuracy, Good linearity, Non-volatile compounds |
| GC-MS | Impurity profiling, Identification of volatile derivatives | Retention time, Mass-to-charge ratio (m/z) | High sensitivity and specificity, Structural information from fragmentation |
| ¹H & ¹³C NMR | Structural elucidation, Confirmation of identity | Chemical shifts, Coupling constants, Integration | Detailed molecular structure, Unambiguous identification |
| FTIR | Functional group identification | Vibrational frequencies (wavenumbers) | Rapid identification of key chemical bonds |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Reversed-phase HPLC (RP-HPLC) with UV detection is a robust and widely used method for determining the purity and concentration of non-volatile organic compounds like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 40% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm, where the aromatic sulfone moiety exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Performance Data (Representative)
| Parameter | Acceptance Criteria (Typical) | Representative Value |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.15 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, it is particularly useful for identifying potential volatile impurities or degradation products. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern for each compound.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Performance Data (Representative)
| Parameter | Description | Representative Information |
| Specificity | Ability to unequivocally assess the analyte | Unique retention time and mass spectrum |
| Mass Spectrum | Fragmentation pattern | Molecular ion peak (M⁺) and characteristic fragments allow for structural confirmation. |
| Sensitivity | Limit of Detection | Picogram to low nanogram levels, depending on the compound. |
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10-20 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.
-
¹H NMR Parameters: A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence with a sufficient number of scans.
Expected Chemical Shifts (¹H NMR, estimated)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (ortho to SO₂) | 7.9 - 8.1 | Doublet of doublets | 2H |
| Ar-H (ortho to F) | 7.2 - 7.4 | Triplet | 2H |
| -SO₂-CH₂ - | 3.6 - 3.8 | Triplet | 2H |
| -CH₂-Cl | 3.9 - 4.1 | Triplet | 2H |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Experimental Protocol: FTIR
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Expected Characteristic Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (aromatic) | 3100 - 3000 | Stretching vibration |
| C-H (aliphatic) | 3000 - 2850 | Stretching vibration |
| S=O (sulfone) | 1350 - 1300 (asymmetric) | Strong stretching vibration |
| S=O (sulfone) | 1160 - 1120 (symmetric) | Strong stretching vibration |
| C-F | 1250 - 1000 | Stretching vibration |
| C-Cl | 800 - 600 | Stretching vibration |
Visualizing Analytical Workflows
A Comparative Guide to Assessing the Purity of 2-Chloroethyl 4-fluorophenyl sulfone Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-Chloroethyl 4-fluorophenyl sulfone, a key intermediate in pharmaceutical synthesis. This document offers an objective evaluation of various techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy for quality control and reaction monitoring.
Introduction to Purity Assessment of this compound
This compound (CAS No. 33330-46-0) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is of paramount importance as impurities can impact the safety, efficacy, and stability of the final drug product.[1] Rigorous analytical testing is therefore essential to ensure that the quality of this compound and its subsequent reaction products meet stringent regulatory standards.
This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound. We will also present a comparative analysis with a structurally similar alternative, 4-Fluorophenyl methyl sulfone, to provide a broader context for analytical method selection.
Analytical Techniques for Purity Determination
A variety of chromatographic and spectroscopic techniques are employed to determine the purity of pharmaceutical intermediates.[2] For sulfone-containing compounds, HPLC and GC are the most common methods for quantitative analysis, while NMR spectroscopy provides detailed structural information and can be used for quantitative purposes as well.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying non-volatile and thermally labile compounds. For this compound, a C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. UV detection is suitable due to the aromatic nature of the compound.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given that some suppliers specify purity by GC, it is a widely accepted method for this compound. A flame ionization detector (FID) provides excellent sensitivity for quantitative analysis, while mass spectrometry (MS) coupling can be used for the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic molecules. ¹H and ¹³C NMR provide detailed information about the molecular structure, while quantitative NMR (qNMR) can be used for highly accurate purity assessments without the need for a reference standard of the impurities.
Comparative Analysis: this compound vs. 4-Fluorophenyl methyl sulfone
To provide a comprehensive overview, this guide compares the analytical approaches for this compound with those for a closely related compound, 4-Fluorophenyl methyl sulfone (CAS No. 455-15-2). This alternative is also a solid at room temperature and is used in pharmaceutical development.[3] Its purity is often determined by GC.[3][4]
| Analytical Technique | This compound | 4-Fluorophenyl methyl sulfone | Key Comparison Points |
| HPLC | Well-suited for purity and impurity profiling. | Applicable, though GC is more commonly cited. | HPLC offers versatility for a wider range of potential non-volatile impurities. |
| GC | A common method for purity assessment, as stated by suppliers. | Frequently used for purity determination (>98-99%).[3][4] | Both compounds are amenable to GC analysis, making it a reliable quantitative tool. |
| NMR | Provides structural confirmation and can be used for qNMR. | Essential for structural verification and impurity identification. | NMR is crucial for both compounds for unambiguous identification and structural analysis of any detected impurities. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
This protocol is a general starting point for the analysis of this compound and can be optimized as needed.
-
Instrumentation: HPLC system with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (gradient elution may be required to separate impurities)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Gas Chromatography (GC) Protocol
This protocol is based on typical conditions for the analysis of aryl sulfones.
-
Instrumentation: Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C
-
Injection: Split injection (e.g., 50:1)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher)
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Techniques: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full structural assignment. For quantitative analysis (qNMR), a certified internal standard is required.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Potential Impurities
Understanding the synthetic route is crucial for identifying potential impurities. A common synthesis of aryl sulfones involves the reaction of an aryl sulfonyl chloride with an appropriate nucleophile. For this compound, potential impurities could include:
-
Starting materials: 4-fluorobenzenesulfonyl chloride and residual reagents.
-
Byproducts: Di-substituted products or products from side reactions.
-
Degradation products: Hydrolysis of the chloroethyl group to a hydroxyethyl group.
Visualization of Analytical Workflows
Caption: General workflow for the purity assessment of sulfone reaction products.
Caption: Logical flow for developing an HPLC method for purity analysis.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality of pharmaceutical products. A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to both quantify the main component and identify potential impurities. While GC is a reliable method for routine purity checks, HPLC offers greater flexibility for separating a wider range of impurities. NMR spectroscopy remains the definitive tool for structural confirmation. The choice of the most suitable analytical method will depend on the specific requirements of the analysis, including the expected impurities and the desired level of quantitative accuracy.
References
Safety Operating Guide
Proper Disposal of 2-Chloroethyl 4-fluorophenyl sulfone: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Chloroethyl 4-fluorophenyl sulfone is critical for maintaining a safe laboratory environment and ensuring environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be aware of the hazards associated with this compound. According to safety data, this chemical can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use tightly fitting safety goggles or a face shield[2].
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact[2].
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a suitable respirator.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].
-
Do not get in eyes, on skin, or on clothing[2].
-
Avoid ingestion and inhalation[2].
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1]. This involves a systematic process of waste segregation, containment, labeling, and transfer to a licensed waste management facility.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, wipes, weighing paper).
-
This waste stream should be kept separate from other chemical wastes to avoid unintended reactions.
2. Waste Containment:
-
Collect the waste in a suitable, sealable container.
-
Ensure the container is compatible with the chemical and is in good condition to prevent leaks or spills.
-
Keep the container tightly closed and store it in a well-ventilated area[1].
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant," "Skin and Eye Irritant")
-
The date the waste was first added to the container.
-
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
This area should be secure and away from general laboratory traffic.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for waste manifests and transportation.
Spill Cleanup:
In the event of a spill, avoid creating dust. Sweep up the solid material and place it into a suitable, closed container for disposal[2]. Ensure the area is then decontaminated.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C8 H8 Cl FO2 S[1] |
| Molecular Weight | 222.67[1] |
| Physical State | Solid Crystalline[1] |
| Appearance | White[1] |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, please refer to your specific research or development plans and always conduct a thorough risk assessment before beginning work.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
